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  • Product: Neocarrabiose
  • CAS: 6215-96-9

Core Science & Biosynthesis

Foundational

Neocarrabiose: A Comprehensive Technical Guide on Physicochemical Properties, Isolation, and Therapeutic Potential

Executive Summary Neocarrabiose is a highly bioactive disaccharide and the fundamental repeating structural unit of κ-carrageenan, a sulfated galactan extracted from marine red algae. Unlike its isomer carrabiose—which i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Neocarrabiose is a highly bioactive disaccharide and the fundamental repeating structural unit of κ-carrageenan, a sulfated galactan extracted from marine red algae. Unlike its isomer carrabiose—which is generated via acid hydrolysis—neocarrabiose is the specific product of precise enzymatic depolymerization. This technical whitepaper provides an in-depth analysis of the physicochemical properties of neocarrabiose, details a self-validating enzymatic isolation protocol, and explores its emerging role as a viral entry inhibitor and rare-sugar precursor in modern drug development.

Biochemical Identity and Structural Conformation

Neocarrabiose (IUPAC: (3R,4S,5S,6R)-4-[[(1R,3R,4R,5S)-4,8-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-6-(hydroxymethyl)oxane-2,3,5-triol) is characterized by a unique structural motif. It consists of a 3,6-anhydro-α-D-galactose unit at the non-reducing end, linked via a β-1,4-glycosidic bond to a D-galactose residue 1.

The presence of the 3,6-anhydro bridge forces the pyranose ring into a highly specific conformational rigidity. This distinct geometry is critical for its biological activity, allowing it to mimic mammalian glycosaminoglycans (such as heparan sulfate) when interacting with viral target proteins 2.

Physicochemical Properties

Understanding the physicochemical baseline of neocarrabiose is essential for downstream chromatographic purification and formulation in aqueous environments. The quantitative specifications of the molecule are summarized below:

PropertyValueScientific Implication
Molecular Formula C₁₂H₂₀O₁₀Defines the disaccharide stoichiometry.
Molecular Weight 324.28 g/mol Critical for determining Molecular Weight Cut-Off (MWCO) in ultrafiltration.
Exact Mass 324.1056 DaUtilized for high-resolution mass spectrometry (HRMS) validation.
XLogP3-AA -3.7Highly negative value indicates profound hydrophilicity; insoluble in non-polar organic solvents.
Hydrogen Bond Donors 6Facilitates strong aqueous solvation and robust target-protein binding.
Hydrogen Bond Acceptors 10Drives complexation in enzymatic active sites.
Topological Polar Surface Area 158 ŲSuggests the molecule cannot passively diffuse across lipid bilayers, requiring active transport or extracellular targeting.

Data sourced from the PubChem Compound Database 1.

Enzymatic Depolymerization and Isolation Protocol

Chemical hydrolysis of κ-carrageenan often destroys the delicate 3,6-anhydro-D-galactose ring. Therefore, the isolation of neocarrabiose requires a highly controlled biocatalytic workflow using marine-derived glycoside hydrolases (GH16 family).

Step-by-Step Methodology

The following protocol outlines a self-validating system for the extraction and purification of neocarrabiose, detailing the mechanistic causality behind each step.

  • Substrate Solubilization:

    • Action: Dissolve 5 g of refined κ-carrageenan in 500 mL of 50 mM Tris-HCl buffer (pH 7.5).

    • Causality: Tris-HCl maintains a stable, slightly alkaline pH. This prevents acid-catalyzed degradation of the anhydro-bridge while providing the optimal ionic environment for the catalytic stability of marine-derived κ-carrageenases 3.

  • Enzymatic Hydrolysis:

    • Action: Cool the solution to 40°C and add recombinant κ-carrageenase (e.g., from Pseudoalteromonas or Wenyingzhuangia fucanilytica). Incubate for 24–48 hours.

    • Causality: A temperature of 40°C provides the optimal thermodynamic environment for maximum enzyme velocity (Vmax) without inducing thermal denaturation of the protein structure 3.

  • Enzyme Quenching:

    • Action: Heat shock the mixture at 95°C for 15 minutes.

    • Causality: This step irreversibly denatures the carrageenase, halting the reaction at the disaccharide stage and preventing non-specific side reactions or microbial contamination 2.

  • Fractionation (Ultrafiltration):

    • Action: Pass the quenched supernatant through a 3 kDa Molecular Weight Cut-Off (MWCO) membrane.

    • Causality: Selectively removes undigested high-molecular-weight polymers and denatured proteins, allowing only the low-molecular-weight oligosaccharides (including the 324.28 Da neocarrabiose) to permeate.

  • Purification (Size Exclusion Chromatography):

    • Action: Load the permeate onto a Superdex 30 or Bio-Gel P-2 column, eluting with 0.1 M NaCl.

    • Causality: SEC separates molecules based strictly on hydrodynamic volume. The 0.1 M NaCl mobile phase suppresses non-specific ionic interactions between the oligosaccharides and the column matrix, ensuring sharp, high-resolution elution peaks for the pure disaccharide 4.

IsolationWorkflow A κ-Carrageenan (Raw Substrate) B Solubilization (50mM Tris-HCl, pH 7.5) A->B C Enzymatic Hydrolysis (κ-Carrageenase, 40°C) B->C D Enzyme Quenching (95°C, 15 min) C->D E Ultrafiltration (3 kDa MWCO) D->E F Size Exclusion Chromatography (Superdex 30) E->F G Purified Neocarrabiose (>95% Purity) F->G

Fig 1. Step-by-step enzymatic isolation workflow of neocarrabiose.

Advanced Structural Characterization

To validate the success of the SEC purification, structural characterization is mandatory. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy serve as the gold standard for confirming the anomeric configuration and glycosidic linkages of the isolated neocarrabiose 2.

Furthermore, X-ray diffraction studies have provided deep mechanistic insights into how neocarrabiose interacts with binding pockets. For instance, the crystal structure of the κ-carrageenase mutant PsS1_NC C84S in complex with κ-neocarrabiose (resolved at 1.66 Å) elucidates the precise hydrogen-bonding networks that govern substrate specificity and enzymatic cleavage 5.

Biological Activities and Biocatalytic Applications

Beyond its role as a structural monomer, neocarrabiose is gaining traction in pharmaceutical research due to its distinct bioactivities.

Antiviral Mechanism (Heparan Sulfate Mimetic)

Neocarrabiose and its sulfated derivatives exhibit potent antiviral properties, particularly against enveloped viruses like Influenza A and HSV-1. Because its charge distribution and spatial geometry mimic mammalian cell-surface heparan sulfate, neocarrabiose acts as a competitive inhibitor. It binds directly to viral attachment proteins (e.g., hemagglutinin), effectively neutralizing the virus and preventing it from docking with host cell receptors 2.

Precursor for Rare Bioactive Sugars

Neocarrabiose is the primary substrate for the enzymatic synthesis of 3,6-anhydro-D-galactose (D-AHG) . By introducing an α-1,3-anhydrogalactosidase to the purified neocarrabiose, the disaccharide is monomerized into D-AHG. This rare sugar is highly valued in the cosmetic and dental industries for its potent skin-depigmenting and anti-cariogenic properties 6.

BiocatalyticCascade Polymer κ-Carrageenan Polymer Depoly Depolymerization (κ-Carrageenase) Polymer->Depoly Disacc Neocarrabiose (Heparan Sulfate Mimetic) Depoly->Disacc Monomer Monomerization (α-1,3-Anhydrogalactosidase) Disacc->Monomer Antiviral Antiviral Target (Viral Attachment Inhibition) Disacc->Antiviral RareSugar 3,6-Anhydro-D-galactose (Bioactive Rare Sugar) Monomer->RareSugar

Fig 2. Biocatalytic degradation cascade and downstream therapeutic applications.

References

  • Title: Neocarrabiose | C12H20O10 | CID 138756768 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

  • Title: Cloning, Heterologous Expression, and Characterization of a βκ-Carrageenase From Marine Bacterium Wenyingzhuangia funcanilytica Source: Frontiers in Microbiology URL: [Link]

  • Title: Crystal structure of PsS1_NC C84S in complex with k-neocarrabiose Source: RCSB Protein Data Bank (PDB) URL: [Link]

  • Title: A rapid method for the separation and analysis of carrageenan oligosaccharides released by iota- and kappa-carrageenase Source: ResearchGate / Carbohydrate Research URL: [Link]

  • Title: Enzymatic Process for the Carrageenolytic Bioconversion of Sulfated Polygalactans into β-Neocarrabiose and 3,6-Anhydro-d-galactose Source: ResearchGate / ACS Sustainable Chemistry & Engineering URL: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Structure and Stereochemistry of Neocarrabiose

For Researchers, Scientists, and Drug Development Professionals Abstract Neocarrabiose, a fundamental disaccharide unit of carrageenan polysaccharides, holds significant interest in the fields of glycobiology, food scien...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neocarrabiose, a fundamental disaccharide unit of carrageenan polysaccharides, holds significant interest in the fields of glycobiology, food science, and pharmacology. This guide provides a comprehensive technical overview of the structure, stereochemistry, and analysis of neocarrabiose. It delves into the intricacies of its glycosidic linkage, anomeric configurations, and conformational dynamics. Furthermore, this document outlines detailed methodologies for the enzymatic production, purification, and characterization of neocarrabiose, equipping researchers with the practical knowledge to work with this important carbohydrate. The biological significance of neocarrabiose, including its potential as a prebiotic and its interactions with the gut microbiota, is also explored, offering insights for its application in drug development and functional foods.

Introduction to Neocarrabiose

Neocarrabiose is a disaccharide that forms the repeating unit of various carrageenans, a family of linear sulfated polysaccharides extracted from red seaweeds (Rhodophyta).[1][2] Carrageenans are widely utilized in the food industry for their gelling and stabilizing properties and are increasingly studied for their diverse biological activities.[1][3] The oligosaccharides derived from carrageenan, including neocarrabiose, have demonstrated a range of pharmacological activities, such as antioxidant, anti-inflammatory, antiviral, and antitumor effects, making them promising candidates for drug research and development.[1][4]

The enzymatic hydrolysis of carrageenans by specific carrageenases yields neocarrabiose and its derivatives, offering a controlled and specific method for their production compared to chemical hydrolysis.[4][5] Understanding the precise structure and stereochemistry of neocarrabiose is paramount for elucidating the structure-function relationships of carrageenans and for the targeted development of novel therapeutics and functional ingredients.

Molecular Structure and Stereochemistry

Chemical Structure and IUPAC Nomenclature

Neocarrabiose is composed of two D-galactose derivatives linked by an α-(1→3) glycosidic bond. Specifically, it consists of a 3,6-anhydro-α-D-galactopyranose unit linked to a D-galactopyranose unit.[6] The presence of the 3,6-anhydro bridge in one of the galactose residues is a defining feature of the "neo" series of carraoligosaccharides.

The IUPAC name for neocarrabiose is (2R,3S,4S,5R,6R)-2-[[(2R,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)oxan-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol .[6]

The α-(1→3) Glycosidic Linkage and Anomeric Configuration

The glycosidic bond is a type of covalent bond that joins a carbohydrate (sugar) molecule to another group, which can be another carbohydrate.[7] In neocarrabiose, the linkage connects the anomeric carbon (C1) of the 3,6-anhydro-α-D-galactopyranose residue to the hydroxyl group at the C3 position of the D-galactopyranose residue.[6]

The stereochemistry at the anomeric carbon is crucial for the overall three-dimensional structure and biological function of the disaccharide. The anomeric carbon is the carbon atom that was part of the carbonyl group in the open-chain form of the monosaccharide.[8] In neocarrabiose, the glycosidic linkage is in the alpha (α) configuration. This means that the substituent at the anomeric carbon of the 3,6-anhydro-D-galactopyranose unit is on the opposite side of the ring from the CH₂OH group (at C5).

// Monosaccharide 1: 3,6-anhydro-alpha-D-galactopyranose n1 [label="O", pos="0,1!"]; n2 [label="C1 (Anomeric Carbon)", pos="1.5,1.5!"]; n3 [label="C2", pos="2.5,0.5!"]; n4 [label="C3", pos="2,-1!"]; n5 [label="C4", pos="0.5,-1.5!"]; n6 [label="C5", pos="-0.5,-0.5!"]; n7 [label="O (Anhydro Bridge)", pos="1,-2.5!"]; n8 [label="C6", pos="-1.5,-1.5!"];

// Monosaccharide 2: D-galactopyranose n9 [label="O", pos="5,1!"]; n10 [label="C1'", pos="6.5,1.5!"]; n11 [label="C2'", pos="7.5,0.5!"]; n12 [label="C3'", pos="7,-1!"]; n13 [label="C4'", pos="5.5,-1.5!"]; n14 [label="C5'", pos="4.5,-0.5!"]; n15 [label="C6'", pos="3.5,-1.5!"]; n16 [label="OH", pos="8.5,-1.5!"];

// Glycosidic Bond n2 -> n12 [label="α-(1→3) Glycosidic Bond", labelfontcolor="#EA4335", fontcolor="#EA4335"];

// Edges for Monosaccharide 1 n1 -- n2; n2 -- n3; n3 -- n4; n4 -- n5; n5 -- n6; n6 -- n1; n4 -- n7; n7 -- n6; n6 -- n8;

// Edges for Monosaccharide 2 n9 -- n10; n10 -- n11; n11 -- n12; n12 -- n13; n13 -- n14; n14 -- n9; n14 -- n15; n12 -- n16 [style=dashed];

// Monosaccharide 1: 3,6-anhydro-alpha-D-galactopyranose n1 [label="O", pos="0,1!"]; n2 [label="C1 (Anomeric Carbon)", pos="1.5,1.5!"]; n3 [label="C2", pos="2.5,0.5!"]; n4 [label="C3", pos="2,-1!"]; n5 [label="C4", pos="0.5,-1.5!"]; n6 [label="C5", pos="-0.5,-0.5!"]; n7 [label="O (Anhydro Bridge)", pos="1,-2.5!"]; n8 [label="C6", pos="-1.5,-1.5!"];

// Monosaccharide 2: D-galactopyranose n9 [label="O", pos="5,1!"]; n10 [label="C1'", pos="6.5,1.5!"]; n11 [label="C2'", pos="7.5,0.5!"]; n12 [label="C3'", pos="7,-1!"]; n13 [label="C4'", pos="5.5,-1.5!"]; n14 [label="C5'", pos="4.5,-0.5!"]; n15 [label="C6'", pos="3.5,-1.5!"]; n16 [label="OH", pos="8.5,-1.5!"];

// Glycosidic Bond n2 -> n12 [label="α-(1→3) Glycosidic Bond", labelfontcolor="#EA4335", fontcolor="#EA4335"];

// Edges for Monosaccharide 1 n1 -- n2; n2 -- n3; n3 -- n4; n4 -- n5; n5 -- n6; n6 -- n1; n4 -- n7; n7 -- n6; n6 -- n8;

// Edges for Monosaccharide 2 n9 -- n10; n10 -- n11; n11 -- n12; n12 -- n13; n13 -- n14; n14 -- n9; n14 -- n15; n12 -- n16 [style=dashed];

// Labels subgraph { rank = same; l1 [label="3,6-anhydro-α-D-galactopyranose", pos="0.5,-3.5!"]; l2 [label="D-galactopyranose", pos="6,-3.5!"]; } } Caption: Chemical structure of neocarrabiose.

Conformational Analysis

The glycosidic linkage in neocarrabiose exhibits a degree of flexibility, which influences the overall conformation of the molecule and, consequently, its interactions with enzymes and receptors. Conformational analysis studies have shown that the presence of the 3,6-anhydro ring imparts greater flexibility to the glycosidic linkage compared to disaccharides composed of two standard galactose units.

Production and Purification of Neocarrabiose

Neocarrabiose is typically produced by the enzymatic hydrolysis of κ-carrageenan, a type of carrageenan rich in this disaccharide unit.[4][9] This method is preferred over chemical hydrolysis as it offers higher specificity and yields well-defined oligosaccharides.[4]

G D D E E D->E Crude Hydrolysate H H I I H->I Purified Neocarrabiose

Experimental Protocol: Enzymatic Hydrolysis of κ-Carrageenan

This protocol provides a general framework for the enzymatic production of neocarrabiose. Optimization of parameters such as enzyme concentration, temperature, and incubation time may be required depending on the specific κ-carrageenase used.

Materials:

  • κ-Carrageenan powder

  • Recombinant κ-carrageenase

  • Buffer solution (e.g., 20 mM Tris-HCl, pH 7.0)

  • Water bath or incubator

  • Centrifuge

  • Filtration apparatus (e.g., 0.45 µm filter)

Procedure:

  • Substrate Preparation: Prepare a solution of κ-carrageenan (e.g., 0.5% w/v) in the appropriate buffer. Heat the solution gently to ensure complete dissolution.[8]

  • Enzymatic Reaction: Cool the carrageenan solution to the optimal temperature for the κ-carrageenase (e.g., 40°C). Add the enzyme to the solution.[10] The enzyme-to-substrate ratio should be optimized for efficient hydrolysis.

  • Incubation: Incubate the reaction mixture at the optimal temperature for a defined period (e.g., 2-48 hours). The progress of the hydrolysis can be monitored by techniques such as thin-layer chromatography (TLC).[8]

  • Enzyme Inactivation: Stop the reaction by inactivating the enzyme, typically by heating the mixture to 95-100°C for 10-15 minutes.[8]

  • Clarification: Centrifuge the reaction mixture to pellet any insoluble material. Filter the supernatant through a 0.45 µm filter to obtain a clear hydrolysate.[3]

Purification by Size-Exclusion Chromatography (SEC)

Size-exclusion chromatography (SEC), also known as gel filtration, is a powerful technique for separating molecules based on their size.[11] It is well-suited for purifying neocarrabiose from the crude hydrolysate, which may contain higher molecular weight oligosaccharides and unreacted carrageenan.[12]

Principle: In SEC, the stationary phase consists of porous beads. Larger molecules that cannot enter the pores travel through the column more quickly and elute first. Smaller molecules, like neocarrabiose, can enter the pores, resulting in a longer retention time and later elution.[11][13]

General Procedure:

  • Column Equilibration: Equilibrate the SEC column (e.g., Sephadex G-25 or a similar resin) with the desired mobile phase (e.g., deionized water).[12]

  • Sample Loading: Load the clarified hydrolysate onto the column.

  • Elution: Elute the sample with the mobile phase at a constant flow rate.

  • Fraction Collection: Collect fractions of the eluate.

  • Analysis of Fractions: Analyze the collected fractions for the presence of neocarrabiose using methods such as TLC or mass spectrometry.

  • Pooling and Lyophilization: Pool the fractions containing pure neocarrabiose and lyophilize (freeze-dry) to obtain the purified powder.

Structural Characterization

A combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), is employed for the comprehensive structural characterization of neocarrabiose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the detailed structural elucidation of carbohydrates.[2] Both ¹H and ¹³C NMR provide information about the chemical environment of each proton and carbon atom in the molecule, allowing for the determination of the anomeric configuration, glycosidic linkage position, and overall structure.[14][15]

¹H and ¹³C NMR Data for Neocarrabiose (and its derivatives):

ResidueAtom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
DA2S H-15.31C-1
H-2C-2
H-3C-3
H-4C-4
H-5C-5
H-6C-6
G4S H-14.67C-1
H-2C-2
H-3C-3
H-4C-4
H-5C-5
H-6C-6

Note: The exact chemical shifts can vary slightly depending on the solvent, temperature, and presence of sulfate groups. The data presented here are representative values for neo-iota-carrabiose oligosaccharides.[14][15]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of neocarrabiose, confirming its composition and the sequence of monosaccharide units.[6][16][17] Electrospray ionization (ESI) is a commonly used soft ionization technique for analyzing carrageenan oligosaccharides.[6][16]

Key Findings from MS Analysis:

  • Molecular Weight Confirmation: The molecular weight of neocarrabiose (C₁₂H₂₀O₁₀) is 324.28 g/mol . ESI-MS can be used to confirm this mass.

  • Fragmentation Analysis: Tandem mass spectrometry (MS/MS) provides structural information through the fragmentation of the parent ion. The fragmentation pattern can reveal the nature of the glycosidic bond and the identity of the constituent monosaccharides.[16][17] For sulfated neocarrabiose derivatives, the loss of sulfate groups is a characteristic fragmentation pathway.[16]

Biological Significance and Applications

While much of the research has focused on the biological activities of larger carrageenan oligosaccharides, the fundamental disaccharide unit, neocarrabiose, is also of significant interest.

Prebiotic Potential and Gut Microbiota Modulation

Prebiotics are non-digestible food ingredients that beneficially affect the host by selectively stimulating the growth and/or activity of one or a limited number of bacteria in the colon, thus improving host health.[18] There is growing evidence that carrageenan oligosaccharides, including neocarrabiose, can be fermented by gut microbiota.[18][19]

  • Fermentation by Gut Bacteria: Studies have shown that certain gut bacteria possess the necessary enzymes (carrageenases) to degrade carrageenan and its oligosaccharides.[19][20]

  • Modulation of Gut Microbiota Composition: The consumption of carrageenan and its degradation products has been shown to alter the composition of the gut microbiota.[21] Some studies suggest that smaller κ-carrageenan oligosaccharides may promote the growth of pro-inflammatory bacteria, while others indicate a potential to increase the abundance of beneficial bacteria like Bifidobacterium and Lactobacillus.[19][21] Further research is needed to fully elucidate the specific effects of purified neocarrabiose on different bacterial species.

Pro-inflammatory Potential

It is important to note that while some studies highlight the beneficial prebiotic effects of carrageenan oligosaccharides, others have raised concerns about their potential pro-inflammatory effects, particularly in the context of inflammatory bowel disease (IBD).[20][22] The size of the carrageenan oligosaccharides appears to be a critical factor, with smaller fragments potentially exerting different effects than larger ones.[19] The interaction between carrageenan-degrading bacteria and the resulting oligosaccharides may play a role in these inflammatory responses.[20]

Anti-angiogenic and Anti-tumor Activities

Enzymatically prepared mixtures containing κ-neocarrabiose-sulfate have demonstrated anti-angiogenic and anti-tumor activities in both in vitro and in vivo models.[23] These oligosaccharides have been shown to inhibit the proliferation, migration, and tube formation of endothelial cells, as well as suppress the growth of new blood vessels.[23]

Conclusion

Neocarrabiose, as the core structural unit of important industrial polysaccharides, represents a molecule of significant scientific and commercial interest. A thorough understanding of its structure, stereochemistry, and biological activities is crucial for the continued development of carrageenan-based products in the food, pharmaceutical, and biomedical fields. The methodologies outlined in this guide for the production, purification, and characterization of neocarrabiose provide a solid foundation for researchers to explore its potential applications further. Future research should focus on elucidating the specific interactions of neocarrabiose with gut bacteria and host cells to better understand its role in health and disease.

References

  • Pathiraja, D., Cho, J., Stougaard, P., & Choi, I. G. (2023). Enzymatic Process for the Carrageenolytic Bioconversion of Sulfated Polygalactans into β-Neocarrabiose and 3,6-Anhydro-d-galactose. Journal of Agricultural and Food Chemistry, 71(1), 635–645.
  • Guibet, M., Kervarec, N., Génicot, S., Chevolot, Y., & Helbert, W. (2010). Complete assignment of (1)H and (13)C NMR spectra of standard neo-iota-carrabiose oligosaccharides.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 138756768, Neocarrabiose. Retrieved March 8, 2026 from [Link].

  • Pathiraja, D., Cho, J., Stougaard, P., & Choi, I. G. (2022). Enzymatic Process for the Carrageenolytic Bioconversion of Sulfated Polygalactans into β-Neocarrabiose and 3,6-Anhydro-d-galactose. Journal of Agricultural and Food Chemistry.
  • Gu, Y., & An, Y. (2006). Sequence Determination of Sulfated Carrageenan-Derived Oligosaccharides by High-Sensitivity Negative-Ion Electrospray Tandem Mass Spectrometry. Analytical Chemistry, 78(23), 8079–8087.
  • Pathiraja, D., Cho, J., Stougaard, P., & Choi, I. G. (2023). Enzymatic Process for the Carrageenolytic Bioconversion of Sulfated Polygalactans into β-Neocarrabiose and 3,6-Anhydro-d-galactose. Journal of Agricultural and Food Chemistry, 71(1), 635–645.
  • Guibet, M., Kervarec, N., Génicot, S., Chevolot, Y., & Helbert, W. (2010). Complete assignment of (1)H and (13)C NMR spectra of standard neo-iota-carrabiose oligosaccharides. Semantic Scholar.
  • Yao, Z., Li, Y., Wu, J., & Li, X. (2014). Electrospray ionization mass spectrometric analysis of κ-carrageenan oligosaccharides obtained by degradation with κ-carrageenase from Pedobacter hainanensis. Journal of Agricultural and Food Chemistry, 62(12), 2645–2652.
  • Khan Academy. (n.d.). Glycosidic bond. In Carbohydrates. Retrieved March 8, 2026, from [Link].

  • Yin, Y., Li, M., Gu, W., Zeng, B., Liu, W., Zhu, L., Pi, X., Primerano, D. A., Yu, H. D., Wei, H., Yu, G., & Wang, X. (2022). Carrageenan oligosaccharides and associated carrageenan-degrading bacteria induce intestinal inflammation in germ-free mice. mSystems, 7(4), e00362-22.
  • Dong, S., & Li, Y. (2014). Applications of Mass Spectrometry to Structural Analysis of Marine Oligosaccharides. Marine Drugs, 12(7), 3945–3968.
  • Wang, Y., Zhang, R., Li, Y., Liu, Z., & Li, P. (2023). κ-Selenocarrageenan Oligosaccharides Prepared by Deep-Sea Enzyme Alleviate Inflammatory Responses and Modulate Gut Microbiota in Ulcerative Colitis Mice. Marine Drugs, 21(3), 164.
  • Chauhan, P. S., & Saxena, A. (2016).
  • Yao, Z., Wu, J., Li, X., & Zhang, Y. (2014). Enzymatic preparation of κ-carrageenan oligosaccharides and their anti-angiogenic activity. Food Chemistry, 145, 999–1005.
  • Vickers, C. J., Hettle, A. G., Hobbs, J. K., Shapiro-Ward, S., Pluvinage, B., Medley, B. J., McGuire, B. E., Mihalynuk, L., Nitin, N., Zandberg, W. F., & Boraston, A. B. (2022). Activity and structure of β-neocarrabiose releasing exo-β-galactosidase from a marine Pseudoalteromonad. Journal of Biological Chemistry, 298(4), 101769.
  • Guibet, M., Kervarec, N., Génicot, S., Chevolot, Y., & Helbert, W. (2010). Complete assignment of 1H and 13C NMR spectra of standard neo-ι-carrabiose oligosaccharides.
  • Liu, G., Li, Y., Chi, Z., & Li, X. (2025). Enzymatic Preparation of Carrageenan Oligosaccharides and Evaluation of the Effects on Growth Performance, Serum Biochemical Parameters and Non-Specific Immunity of Crucian carp. Marine Drugs, 23(2), 99.
  • Wang, Y., Zhang, R., Li, Y., Liu, Z., & Li, P. (2023). κ-Selenocarrageenan Oligosaccharides Prepared by Deep-Sea Enzyme Alleviate Inflammatory Responses and Modulate Gut Microbiota in Ulcerative Colitis Mice. Marine Drugs, 21(3), 164.
  • Sun, Y., Wang, L., Liu, G., & Chi, Z. (2022). Biochemical Characterization of a Carrageenase, Car1383, Derived From Associated Bacteria of Antarctic Macroalgae. Frontiers in Microbiology, 13, 843183.
  • Wang, S., Wang, Y., & Ye, Z. (2022). A Multidimensional Mass Spectrometry-Based Workflow for De Novo Structural Elucidation of Oligosaccharides from Polysaccharides. Journal of the American Society for Mass Spectrometry, 33(3), 449–458.
  • Jiang, C., Ma, Y., Wang, W., Sun, J., Hao, J., & Mao, X. (2022). A Novel Carrageenan Metabolic Pathway in Flavobacterium algicola. Applied and Environmental Microbiology, 88(18), e00894-22.
  • Hu, X., Chen, F., Wang, M., & Wang, L. (2012). Separation and quantification of neoagaro-oligosaccharides. Journal of the Serbian Chemical Society, 77(1), 21–28.
  • Hu, B., Gong, Q., Wang, Y., & Lu, F. (2006). Prebiotic effects of neoagaro-oligosaccharides prepared by enzymatic hydrolysis of agarose. Anaerobe, 12(5-6), 260–266.
  • Shang, Q., Zhang, W., Liu, S., & Li, P. (2021). In vitro fermentation of κ-carrageenan oligosaccharides by human gut microbiota and its inflammatory effect on HT29 cells. Food & Function, 12(12), 5484–5495.
  • Waters Corporation. (2012). Size-Exclusion Chromatography (SEC) of Peptides, Proteins, and AAVs.
  • Hu, B., Gong, Q., Wang, Y., & Lu, F. (2006).
  • Cherry, P., O'Hara, C., Magee, E., McSorley, E., & Allsopp, P. (2020). The Pros and Cons of Using Algal Polysaccharides as Prebiotics. Frontiers in Nutrition, 7, 575939.
  • ZOE. (2025, May 29).
  • van de Velde, F., Knutsen, S. H., Usov, A. I., Rollema, H. S., & Cerezo, A. S. (2002). 1H and 13C high resolution NMR spectroscopy of carrageenans: application in research and industry. Trends in Food Science & Technology, 13(3), 73–92.
  • Shang, Q., Liu, S., Li, P., & Zhang, W. (2021). Influence of consumption of the food additive carrageenan on the gut microbiota and the intestinal homeostasis of mice. Food & Function, 12(2), 727–739.

Sources

Foundational

The Biological Genesis of Neocarrabiose: A Technical Guide to the Carrageenolytic Cascade

Executive Summary Neocarrabiose is a high-value, bioactive disaccharide (C₁₂H₂₀O₁₀, MW 324.28 g/mol ) that serves as the fundamental repeating unit of κ -carrageenan, a sulfated galactan predominantly found in marine red...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Neocarrabiose is a high-value, bioactive disaccharide (C₁₂H₂₀O₁₀, MW 324.28 g/mol ) that serves as the fundamental repeating unit of κ -carrageenan, a sulfated galactan predominantly found in marine red algae[1]. While the polymeric precursor is synthesized by the algae, the biological origin of the free neocarrabiose molecule in marine ecosystems is driven by the sophisticated catabolic pathways of marine heterotrophic bacteria. This whitepaper provides an in-depth technical analysis of the phyletic origins, structural biochemistry, and the precise enzymatic cascade required to isolate and synthesize neocarrabiose for pharmaceutical and drug development applications.

Phyletic Origins and Structural Biochemistry

Biosynthesis of the Polymeric Precursor

The genesis of neocarrabiose begins in the cell walls of Rhodophyta (red algae). Species such as Kappaphycus alvarezii (the definitive source for high-purity κ -carrageenan) and Chondrus crispus synthesize carrageenans as structural polysaccharides to provide elasticity and mechanical stress resistance against ocean currents[1][2].

Structurally, κ -carrageenan consists of alternating units of 3-linked β -D-galactose-4-sulfate (G4S) and 4-linked 3,6-anhydro- α -D-galactose (DA)[1]. The unique structural hallmark of neocarrabiose—distinguishing it from its isomer carrabiose—is the presence of the 3,6-anhydro-D-galactose unit at the non-reducing end[1][3].

The Biological Origin via Marine Microbiota

In the marine carbon cycle, the recalcitrant algal cell walls are degraded by specialized heterotrophic bacteria (e.g., Pseudoalteromonas carrageenovora, Colwellia echini, and Flavobacterium algicola)[4][5][6]. These microorganisms secrete a highly specific suite of carbohydrate-active enzymes (CAZymes) to depolymerize the macromolecule into bioavailable disaccharides. Therefore, the biological origin of neocarrabiose is a symbiotic intersection between algal biosynthesis (producing the polymer) and bacterial depolymerization (releasing the disaccharide).

G RedAlgae Red Algae (Rhodophyta) Kappaphycus alvarezii Polymer κ-Carrageenan Polymer (Sulfated Galactan) RedAlgae->Polymer Biosynthesis GH16 Endo-acting κ-Carrageenase (GH16 Family) Polymer->GH16 Depolymerization Intermediates Neocarrabiose-sulfate (DP2) & Neocarratetraose-sulfate (DP4) GH16->Intermediates Sulfatase Specific Sulfatase (S1_19 Family) Intermediates->Sulfatase Desulfation BetaNC2 β-Neocarrabiose (β-NC2) Bioactive Disaccharide Sulfatase->BetaNC2

Enzymatic cascade converting red algal κ-carrageenan into β-Neocarrabiose.

Quantitative Data: Enzymatic Kinetics and Yields

The transition from chemical hydrolysis (which generates toxic byproducts and destroys the delicate 3,6-anhydro bridge) to enzymatic bioconversion has revolutionized the production of neocarrabiose[1][4]. Table 1 summarizes the kinetic profiles of the primary enzymes involved in the carrageenolytic cascade.

Table 1: Key Enzymes in the Carrageenolytic Cascade and their Kinetic Profiles

Enzyme ClassificationSource OrganismTarget SubstrateOptimal ConditionsPrimary End-Products
κ -Carrageenase (GH16) Pseudoalteromonas carrageenovora κ -Carrageenan40°C, pH 7.0Neocarrabiose-sulfate (DP2), DP4
λ -Carrageenase (Car3193) Polaribacter sp. NJDZ03 λ -Carrageenan50°C, pH 7.0 λ -Neocarrabiose (DP2), DP4, DP8
ι -Carrageenase (EC 3.2.1.157) Alteromonas fortis ι -Carrageenan35°C, pH 7.5 ι -Neocarratetraose-sulfate
G4S-Sulfatase (S1_19) Colwellia echini A3TNeocarrabiose-sulfate30°C, pH 7.5Non-sulfated β -Neocarrabiose ( β -NC2)
α -1,3-Anhydrogalactosidase Flavobacterium algicola β -Neocarrabiose35°C, pH 7.03,6-anhydro-D-galactose, D-galactose

Data synthesized from[3][4][6][7][8].

Field-Proven Methodology: Enzymatic Bioconversion Protocol

To achieve a highly specific, green synthesis of β -neocarrabiose ( β -NC2) from polymeric κ -carrageenan, a recombinant enzymatic cascade must be employed[4]. The following protocol is designed as a self-validating system, ensuring high yield and structural integrity.

Phase 1: Substrate Preparation & Conformational Unlocking
  • Solubilization : Dissolve 1% (w/v) κ -carrageenan extracted from K. alvarezii in 50 mM Tris-HCl buffer (pH 7.0)[1].

    • Causality: Tris-HCl maintains the optimal pH for GH16 κ -carrageenase activity, preventing the acid-catalyzed non-specific hydrolysis that degrades the 3,6-anhydro-D-galactose ring.

  • Thermal Conditioning : Heat the solution to 60°C, then slowly cool to 40°C.

    • Causality: κ -carrageenan transitions between a disordered random coil and an ordered double-helix depending on temperature and ionic strength[9]. Heating to 60°C disrupts the double-helix, ensuring the polymer is in a disordered, accessible state. Cooling to 40°C maintains this conformation without denaturing the biocatalyst, maximizing the initial velocity of depolymerization[9].

Phase 2: Depolymerization
  • Enzymatic Cleavage : Introduce recombinant κ -carrageenase (GH16) at 5 U/g substrate[1].

    • Causality: GH16 κ -carrageenase acts as an endo-hydrolase, specifically cleaving the β -1,4-glycosidic bonds in a non-processive fashion[7][10].

  • Incubation : Incubate at 40°C for 24–48 hours with continuous agitation (150 rpm)[1].

    • Causality: The extended 48-hour window ensures maximum conversion of intermediate DP6/DP4 oligomers into the DP2 (neocarrabiose-sulfate) limit digest[1].

Phase 3: Desulfation & Fractionation
  • Targeted Desulfation : Add S1_19 family sulfatase to the reaction mixture and incubate at 30°C for 12 hours[4][6].

    • Causality: The S1_19 sulfatase specifically targets and hydrolyzes the 4-O-sulfate ester bonds on the D-galactose residues. Enzymatic desulfation preserves the structural integrity of the rare sugar, yielding pure, non-sulfated β -neocarrabiose ( β -NC2)[4].

  • Inactivation : Heat shock the mixture at 90°C for 10 minutes[1].

    • Causality: Irreversibly denatures the enzymes, halting the reaction and precipitating the protein for easy removal.

  • Purification : Centrifuge at 10,000 × g for 15 minutes and pass the supernatant through a 3 kDa ultrafiltration membrane[1].

    • Validation: The 3 kDa membrane acts as a physical sizing barrier. The low-molecular-weight neocarrabiose (MW 324.28 g/mol ) passes into the permeate, while unreacted polymer and larger oligomers are retained[1]. Analyze the permeate via Gel Permeation Chromatography (GPC) to confirm the presence of a single DP2 peak.

Therapeutic Potential and Applications

The isolated neocarrabiose and its sulfated derivatives are emerging as potent bioactive molecules in drug development:

  • Antiviral Activity : Low molecular weight carrageenan oligosaccharides, specifically neocarrabiose, exhibit potent antiviral properties against the Influenza A virus. The mechanism involves interfering with the viral attachment phase, likely by blocking the interaction between viral hemagglutinin and host cell receptors[1].

  • Anti-Inflammatory Activity : Recent studies on λ -carrageenan degradation products (e.g., λ -neocarrabiose, DP2) demonstrate excellent anti-inflammatory activity. Treatment with these disaccharides significantly inhibits the secretion of pro-inflammatory factors (TNF- α , IL-6, IL-1 β , and NO) in RAW264.7 macrophages by suppressing the NF- κ B signaling pathway[8].

References

  • IUBMB Enzyme Nomenclature. "EC 3.2.1.157 - ι-carrageenase." qmul.ac.uk. URL: [Link]

  • "Enzymatic Process for the Carrageenolytic Bioconversion of Sulfated Polygalactans into β-Neocarrabiose and 3,6-Anhydro-d-galactose." Journal of Agricultural and Food Chemistry, ACS Publications. URL: [Link]

  • "A Novel Carrageenan Metabolic Pathway in Flavobacterium algicola." Applied and Environmental Microbiology, ASM Journals. URL: [Link]

  • "The Enzymatic Conversion of Major Algal and Cyanobacterial Carbohydrates to Bioethanol." Frontiers in Energy Research. URL: [Link]

  • "Enzymatic Degradation of κ-Carrageenan in Aqueous Solution." ResearchGate. URL: [Link]

  • "The complete λ-carrageenan depolymerization cascade from a marine Pseudoalteromonad revealed by structural analysis of the enzymes." PubMed Central (PMC). URL: [Link]

  • "Preparation and anti-inflammation activity of λ-carrageenan oligosaccharides degraded by a novel λ-carrageenase Car3193." International Journal of Biological Macromolecules, PubMed. URL: [Link]

  • "THE ENZYMIC HYDROLYSIS OF CARRAGEENAN BY PSEUDOMONAS CARRAGEENOVORA: PURIFICATION OF A κ-CARRAGEENASE." Canadian Journal of Microbiology, Canadian Science Publishing. URL: [Link]

Sources

Exploratory

Neocarrabiose vs. carrabiose structural differences

Structural Biochemistry of Carrageenan Building Blocks: A Technical Guide to Neocarrabiose vs. Carrabiose Executive Summary Carrageenans are complex, linear sulfated galactans extracted from marine red algae.

Author: BenchChem Technical Support Team. Date: March 2026

Structural Biochemistry of Carrageenan Building Blocks: A Technical Guide to Neocarrabiose vs. Carrabiose

Executive Summary

Carrageenans are complex, linear sulfated galactans extracted from marine red algae. In pharmaceutical research, the depolymerization of these macromolecules into low-molecular-weight oligosaccharides is a critical step for discovering novel bioactive compounds, including viral entry inhibitors and immunomodulators[1]. The bioactivity of these oligosaccharides is intrinsically tied to their structural frame of reference—specifically, whether they belong to the carrabiose or neocarrabiose series. This whitepaper provides an in-depth mechanistic analysis of their structural differences, the enzymatic causality behind their generation, and the self-validating protocols required for their isolation.

Structural Biochemistry: The "Neo" Nomenclature

The polymeric backbone of carrageenan consists of alternating D-galactose (G) (often sulfated, e.g., G4S) and 3,6-anhydro-D-galactose (DA) residues[2]. The structural distinction between carrabiose and neocarrabiose does not stem from a difference in overall monosaccharide composition, but rather from the cleavage frame that dictates which residue occupies the non-reducing terminal[3].

  • Carrabiose : In this series, the D-galactose (or its sulfated derivative) is positioned at the non-reducing end. The internal connection to the subsequent DA residue is a β-(1→4) glycosidic bond [4].

  • Neocarrabiose : The International Union of Biochemistry and Molecular Biology (IUBMB) dictates that the prefix "neo" designates an oligosaccharide where the 3,6-anhydro-D-galactose (DA) occupies the non-reducing end[3]. Consequently, the internal linkage connecting the DA to the reducing-end D-galactose is an α-(1→3) glycosidic bond [2].

Table 1: Structural and Quantitative Comparison of Disaccharide Units

Structural ParameterCarrabiose SeriesNeocarrabiose Series
Non-Reducing Terminal D-galactose (e.g., G4S)3,6-anhydro-D-galactose (DA)
Reducing Terminal 3,6-anhydro-D-galactose (DA)D-galactose (e.g., G4S)
Internal Glycosidic Bond β-(1→4)α-(1→3)
Enzymatic Origin α-(1→3) cleavage (Rare/Hypothetical)β-(1→4) cleavage (e.g., GH16 κ-carrageenase)
Conformational State Restricted flexibilityHigher flexibility across the α-linkage

Enzymatic Causality and Depolymerization Pathways

In drug development, generating specific oligosaccharide series requires absolute enzymatic precision. The choice of glycoside hydrolase directly dictates the resulting structural series based on its bond specificity.

For instance, κ-carrageenase (EC 3.2.1.83), an enzyme belonging to the Glycoside Hydrolase family 16 (GH16)[5], specifically targets and hydrolyzes the β-(1→4) linkages between the G4S and DA residues[4].

The Causality of Cleavage : Because κ-carrageenase breaks the β-(1→4) bond, the DA residue—which was previously on the reducing side of that specific bond—is exposed as the new non-reducing end. Therefore, digestion with κ-carrageenase exclusively yields the neocarrabiose series (e.g., neocarrabiose-sulfate and neocarratetraose-sulfate)[4].

StructuralLogic Polymer κ-Carrageenan Polymer [-G4S-β(1→4)-DA-α(1→3)-] Enzyme κ-Carrageenase (GH16 Family) Polymer->Enzyme Substrate Binding Car Carrabiose Series Non-Reducing End: G4S Linkage: β(1→4) Polymer->Car Cleaves α(1→3) bond (Hypothetical) Neo Neocarrabiose Series Non-Reducing End: DA Linkage: α(1→3) Enzyme->Neo Cleaves β(1→4) bond

Enzymatic depolymerization pathway dictating the terminal residues of carrageenan oligosaccharides.

Experimental Methodology: A Self-Validating Protocol

To isolate and verify neocarrabiose structures for pharmaceutical screening, researchers must employ a self-validating workflow. The following protocol couples enzymatic precision with high-resolution spectroscopy to ensure structural integrity.

Protocol: Isolation and Structural Validation of Neocarrabiose Oligosaccharides

  • Step 1: Controlled Enzymatic Depolymerization

    • Action: Dissolve 1% (w/v) κ-carrageenan in 50 mM Tris-HCl buffer (pH 7.5). Introduce recombinant κ-carrageenase (GH16) and incubate at 40°C for 24 hours.

    • Causality: The GH16 enzyme proceeds with the retention of the anomeric configuration, selectively breaking β-(1→4) bonds. This strict substrate specificity ensures the product pool is completely restricted to the "neo" series, preventing heterogeneous mixtures[4].

  • Step 2: Size-Exclusion Chromatography (SEC)

    • Action: Fractionate the hydrolysate using a Bio-Gel P-2 column, eluting with 0.1 M NH₄HCO₃. Monitor the eluate absorbance at 210 nm.

    • Causality: SEC separates the oligosaccharides strictly by their degree of polymerization (DP). This physical separation isolates pure neocarrabiose (DP2) and neocarratetraose (DP4) fractions from the crude enzymatic digest.

  • Step 3: Self-Validating NMR Spectroscopy

    • Action: Lyophilize the DP2 fraction, exchange with D₂O, and perform ¹H and ¹³C NMR spectroscopy.

    • Causality: This is the ultimate self-validating step. To definitively prove the structure is neocarrabiose, one must analyze the anomeric proton signals. The 3,6-anhydro-D-galactose at the non-reducing end exhibits a distinct chemical shift compared to an internal DA residue. Furthermore, the reducing-end D-galactose will display mutarotation (distinct α and β anomeric signals), confirming the α-(1→3) internal linkage and validating the enzymatic cleavage site.

Implications for Drug Development

The structural dichotomy between the carrabiose and neocarrabiose series fundamentally alters a molecule's interaction with biological targets. The non-reducing terminal DA residue in neocarrabiose oligosaccharides presents a unique spatial conformation that has been implicated in specific receptor binding[1]. Understanding these terminal residue dynamics allows drug development professionals to precisely engineer carbohydrate-based therapeutics, ensuring lot-to-lot consistency and targeted bioactivity in clinical applications.

References

  • Chemistry and physico-chemistry of phycocolloids. Vlaams Instituut voor de Zee (VLIZ).
  • Structural and Interaction Studies of Polysaccharides by NMR Spectroscopy. Swedish University of Agricultural Sciences (SLU).
  • Enzymatic Verification and Comparative Analysis of Carrageenan Metabolism Pathways in Marine Bacterium Flavobacterium algicola. Applied and Environmental Microbiology (ASM).
  • Structural Insights into the Substrate Recognition and Catalytic Mechanism of a GH16 βκ-Carrageenase from Wenyingzhuangia fucanilytica. American Chemical Society (ACS).
  • EC 3.2.1.157 - IUBMB Nomenclature. Queen Mary University of London (QMUL).
  • EC 3.2.1.83 - IUBMB Nomenclature. Queen Mary University of London (QMUL).

Sources

Foundational

Potential therapeutic applications of Neocarrabiose

Technical Whitepaper: Physicochemical Characterization and Therapeutic Potential of Neocarrabiose Executive Summary In the landscape of marine-derived therapeutics, sulfated polysaccharides like κ-carrageenan have long b...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Physicochemical Characterization and Therapeutic Potential of Neocarrabiose

Executive Summary

In the landscape of marine-derived therapeutics, sulfated polysaccharides like κ-carrageenan have long been recognized for their broad-spectrum biological activities. However, their high molecular weight (MW) and poor pharmacokinetic profiles have historically limited their clinical translation. As a Senior Application Scientist, I have observed a critical paradigm shift: the targeted enzymatic depolymerization of these macro-polymers into defined, low-molecular-weight oligosaccharides.

Neocarrabiose —the fundamental disaccharide repeating unit of κ-carrageenan—represents the apex of this shift. Characterized by a 3,6-anhydro-D-galactose unit at the non-reducing end, this highly purified disaccharide bypasses the steric hindrance and bioavailability issues of its parent polymer. This whitepaper synthesizes the biocatalytic genesis, structural biochemistry, and emerging therapeutic applications of neocarrabiose, providing actionable protocols for drug development professionals.

Structural Biochemistry & Biocatalytic Genesis

The therapeutic efficacy of neocarrabiose is intrinsically linked to its structural purity. Chemical hydrolysis of carrageenan often yields random cleavage patterns, toxic byproducts (e.g., furfural), and unwanted chemical modifications. To preserve the critical anomeric configurations required for receptor binding, a controlled biocatalytic cascade is mandatory (1)[1].

The process relies on the endo-acting enzyme κ-carrageenase , which specifically cleaves the β-1,4-glycosidic bonds within the κ-carrageenan polymer chain. This yields neocarratetraose sulfate and neocarrabiose sulfate. Subsequent application of specific sulfatases removes the sulfate groups, followed by monomerization via glycosidases to yield the purified, non-sulfated β-neocarrabiose (2)[2].

NeocarrabiosePathway A κ-Carrageenan Polymer (High Molecular Weight) B κ-Carrageenase (Endo-acting cleavage) A->B Depolymerization C Neocarratetraose Sulfate & Neocarrabiose Sulfate B->C β-1,4-glycosidic bond cleavage D Sulfatase / Glycosidase (Desulfation & Monomerization) C->D Specific desulfation E β-Neocarrabiose (Bioactive Disaccharide) D->E Final Refinement

Enzymatic bioconversion pathway of high-MW κ-carrageenan into bioactive β-neocarrabiose.

Mechanistic Insights into Therapeutic Applications

Oncology: Apoptosis and Metastasis Inhibition

While native carrageenans exhibit moderate in vivo antitumor effects (often attributed to general immunomodulation), isolated disaccharidic units like neocarrabiose demonstrate potent, direct in vitro cytotoxicity. In models utilizing LM2 tumor cells, purified carrabiose and neocarrabiose effectively induce cell death by triggering G2/M phase cell cycle arrest and apoptosis (3)[3]. Causality: The low molecular weight allows the disaccharide to interact with extracellular matrix proteins and cell-surface receptors without the steric hindrance of a polymer. This destabilizes cell-cell and cell-matrix interactions, profoundly impairing the metastatic ability of surviving tumor cells.

Antioxidant Efficacy

Oxidative stress is a primary driver of cellular senescence and inflammation. Neocarrabiose acts as a potent, direct scavenger of reactive oxygen species (ROS), including superoxide (O2•-), hydroxyl (•OH), and DPPH radicals (4)[4]. Causality: The antioxidant capacity of carrageenan derivatives is inversely proportional to their molecular weight and sulfate content. The fully depolymerized, low-sulfate structure of neocarrabiose exposes highly reactive hydroxyl groups, facilitating rapid electron donation to neutralize free radicals.

Quantitative Data Summary
Therapeutic PropertyTarget / Model SystemPrimary Mechanism of ActionOptimal Structural Characteristics
Antitumor LM2 Tumor CellsG2/M phase arrest; Apoptosis induction; Disruption of cell-matrix adhesion.Low MW; Isolated disaccharide (Neocarrabiose/Carrabiose).
Antioxidant In vitro ROS assays (DPPH, •OH, O2•-)Direct electron donation and free radical scavenging.Low sulfate content; Low MW (maximizes exposed -OH groups).
Antiviral Enveloped Viruses (e.g., HSV, Influenza)Steric shielding of viral entry; Intracellular immunomodulation.High MW (for viral entry blocking); LMW (for cellular immunomodulation).

Experimental Protocol: Self-Validating In Vitro Cytotoxicity & Apoptosis Workflow

To ensure reproducibility and trustworthiness in drug development, evaluating the efficacy of neocarrabiose requires a self-validating experimental design. The following protocol establishes causality by linking metabolic viability (MTT) with specific mechanisms of cell death (Flow Cytometry).

Phase 1: Cell Culture & Treatment Preparation

  • Seed LM2 tumor cells in 96-well plates at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate at 37°C, 5% CO2 for 24 hours to allow adherence.

  • Treat cells with purified β-neocarrabiose reconstituted in sterile PBS. Use a concentration gradient (e.g., 0.01, 0.05, 0.1, 0.5, and 1.0 mg/mL).

  • Self-Validation Checkpoint: Include a Vehicle Control (PBS only) to establish baseline viability, and a Positive Control (e.g., 5-Fluorouracil at 10 µg/mL) to validate assay sensitivity.

Phase 2: Metabolic Viability Assessment (MTT Assay) Causality Note: The MTT assay measures the reduction of tetrazolium dye by mitochondrial succinate dehydrogenase. A drop in signal directly correlates with mitochondrial dysfunction, a precursor to apoptosis.

  • After 48 hours of treatment, add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours in the dark.

  • Aspirate the media and solubilize the formazan crystals using 100 µL of DMSO per well.

  • Measure absorbance at 570 nm using a microplate reader. Calculate the IC50 value using non-linear regression analysis.

Phase 3: Mechanistic Validation via Flow Cytometry (Cell Cycle Analysis) Causality Note: While MTT proves the cells are dying, Propidium Iodide (PI) staining proves how they are dying. PI intercalates into DNA; an accumulation of cells in the sub-G1 phase confirms DNA fragmentation (apoptosis), while a spike in the G2/M phase indicates cell cycle arrest.

  • Harvest treated LM2 cells (from 6-well plates, scaled up accordingly) via trypsinization. Wash twice with cold PBS.

  • Fix cells dropwise in ice-cold 70% ethanol and store at -20°C for at least 2 hours.

  • Centrifuge, discard ethanol, and resuspend the pellet in 500 µL PBS containing 50 µg/mL Propidium Iodide and 100 µg/mL RNase A. Incubate for 30 minutes at room temperature in the dark.

  • Analyze via flow cytometry (minimum 10,000 events per sample).

  • Self-Validation Checkpoint: Compare the sub-G1 population of the neocarrabiose-treated group against the vehicle control. A statistically significant increase ( p<0.01 ) confirms the apoptotic pathway.

Future Perspectives in Drug Development

The precise structural definition of neocarrabiose makes it an ideal candidate for next-generation therapeutics. Future drug development should focus on conjugation strategies —coupling neocarrabiose to existing antineoplastic agents to enhance their cytotoxicity while simultaneously leveraging the disaccharide's ability to impair tumor metastasis. Furthermore, its excellent safety profile and antioxidant capacity position it as a prime candidate for adjuvant therapies aimed at mitigating the oxidative tissue damage commonly induced by traditional chemotherapeutics.

References

  • Title: Enzymatic Process for the Carrageenolytic Bioconversion of Sulfated Polygalactans into β-Neocarrabiose and 3,6-Anhydro-d-galactose Source: Journal of Agricultural and Food Chemistry - ACS Publications URL
  • Source: Scientific Reports (Nature)
  • Title: Expression and Characterization of a Thermostable Carrageenase From an Antarctic Polaribacter sp.
  • Title: κ-carrageenase Source: Creative Enzymes URL

Sources

Exploratory

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide: The Role of Neocarrabiose in Marine Carbon Cycling Abstract Red macroalgae, or seaweeds, are significant primary producers in coastal ecosystems, contributing substantially to the oceanic car...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide: The Role of Neocarrabiose in Marine Carbon Cycling

Abstract

Red macroalgae, or seaweeds, are significant primary producers in coastal ecosystems, contributing substantially to the oceanic carbon cycle. Their cell walls are rich in sulfated galactans, primarily carrageenans, which represent a vast reservoir of organic carbon. The enzymatic breakdown of these complex polysaccharides by marine heterotrophic bacteria is a critical step in the remineralization and sequestration of this carbon. This guide provides a detailed examination of the pivotal role of neocarrabiose, a disaccharide repeating unit of carrageenan, in marine carbon cycling. We will explore the enzymatic pathways of carrageenan degradation, the microbial metabolism of neocarrabiose, and its ultimate fate in the marine environment, with a focus on the underlying biochemical logic and field-proven methodologies for its study. This document is intended for researchers, marine biologists, and drug development professionals interested in the intricate biogeochemical processes of the ocean and the potential biotechnological applications of the involved enzymes and oligosaccharides.

Introduction: Seaweeds, Carrageenan, and the Marine Carbon Cycle

Marine macroalgae play a crucial role in global carbon fixation, sequestering atmospheric CO2 through photosynthesis.[1] The carbon fixed by these organisms enters the marine food web or contributes to the oceanic dissolved organic carbon (DOC) pool upon decomposition.[2] A significant portion of this seaweed biomass can be transported to the deep sea, contributing to the biological carbon pump and long-term carbon storage.[3][4][5]

Red algae (Rhodophyta) are particularly abundant in coastal ecosystems and their cell walls are composed of up to 50% sulfated galactans known as carrageenans.[6] Carrageenans are linear polysaccharides made up of repeating disaccharide units of D-galactose and 3,6-anhydro-D-galactose, linked by alternating α-1,3 and β-1,4 glycosidic bonds.[6][7] The structure and function of carrageenans are further diversified by the number and position of sulfate ester groups, leading to three main types of commercial interest: κ-carrageenan, ι-carrageenan, and λ-carrageenan.[7]

The degradation of these large, complex polysaccharides is primarily mediated by marine heterotrophic bacteria, which have evolved specialized enzymatic machinery to utilize them as a carbon and energy source.[8][9] This microbial processing of carrageenan is a key bottleneck in the transformation of algal biomass and the subsequent cycling of this substantial carbon pool.

The Enzymatic Degradation of Carrageenan: A Multi-step Process

The breakdown of carrageenan is initiated by a class of enzymes known as carrageenases . These enzymes are glycoside hydrolases that cleave the β-1,4-glycosidic linkages within the carrageenan backbone, releasing smaller oligosaccharides.[7][10] Marine bacteria that specialize in carrageenan degradation often possess a suite of these enzymes organized in Polysaccharide Utilization Loci (PULs) , which are clusters of genes encoding all the necessary proteins for the binding, breakdown, and transport of a specific polysaccharide.[8][11]

The initial products of carrageenase activity are a series of even-numbered oligosaccharides, with the disaccharide neocarrabiose and its sulfated derivatives being the fundamental repeating units.[12][13] For instance, κ-carrageenase breaks down κ-carrageenan into neocarrabiose-4-sulfate and its oligomers.[9][13]

Key Enzymes in Carrageenan Degradation

A consortium of enzymes is required for the complete breakdown of carrageenan to its constituent monosaccharides.

Enzyme ClassFunctionSubstrate(s)Product(s)
Carrageenases (e.g., κ-, ι-, λ-carrageenase) Endo-acting hydrolysis of β-1,4-glycosidic bonds in the carrageenan backbone.Carrageenan polymersNeocarrageenan oligosaccharides
Sulfatases Removal of sulfate groups from neocarrageenan oligosaccharides.[14][15]Sulfated neocarrageenan oligosaccharidesDesulfated oligosaccharides, inorganic sulfate
β-galactosidases Exo-acting hydrolysis of terminal galactose residues from desulfated oligosaccharides.Desulfated neocarrageenan oligosaccharidesD-galactose, 3,6-anhydro-D-galactose

Neocarrabiose: The Central Intermediate in Carrageenan Catabolism

Neocarrabiose and its sulfated forms are the key intermediates in the microbial utilization of carrageenan. The enzymatic degradation of the polysaccharide to these smaller, soluble oligosaccharides allows for their transport into the bacterial periplasm for further processing.[8] The subsequent steps of desulfation and hydrolysis to monosaccharides release carbon and energy that fuel microbial growth and metabolism.

The metabolism of neocarrabiose by marine bacteria represents a critical juncture in the marine carbon cycle. The carbon contained within these molecules can either be respired and released back into the atmosphere as CO2, or it can be incorporated into microbial biomass. This biomass can then be consumed by higher trophic levels or contribute to the formation of refractory dissolved organic carbon (RDOC), which can be sequestered in the deep ocean for long periods.[2]

Carrageenan_Degradation_Pathway Carrageenan Carrageenan (κ, ι, λ) Neocarrabiose_Oligos Neocarrageenan Oligosaccharides (Sulfated) Carrageenan->Neocarrabiose_Oligos Carrageenases Desulfated_Oligos Desulfated Neocarrageenan Oligosaccharides Neocarrabiose_Oligos->Desulfated_Oligos Sulfatases Monosaccharides Monosaccharides (D-galactose, 3,6-anhydro-D-galactose) Desulfated_Oligos->Monosaccharides β-galactosidases Microbial_Biomass Microbial Biomass Monosaccharides->Microbial_Biomass Metabolism CO2 CO2 (Respiration) Microbial_Biomass->CO2

Figure 1: Simplified pathway of carrageenan degradation to neocarrabiose and subsequent microbial assimilation.

Methodologies for Studying Neocarrabiose and Marine Carbon Cycling

A multi-faceted approach is required to fully understand the role of neocarrabiose in marine carbon cycling. Below are detailed protocols for key experimental workflows.

Isolation and Screening of Carrageenan-Degrading Marine Bacteria

Objective: To isolate marine bacteria capable of utilizing carrageenan as a sole carbon source.

Protocol:

  • Sample Collection: Collect seawater, sediment, or seaweed samples from a marine environment.

  • Enrichment Culture: Inoculate a mineral medium containing 0.1% (w/v) carrageenan as the sole carbon source with the collected samples. Incubate at a temperature and salinity that mimic the natural environment (e.g., 25°C).[16]

  • Isolation: After visible growth is observed, serially dilute the enrichment culture and plate onto solid mineral medium containing 1.5% (w/v) agar and 0.5% (w/v) carrageenan.

  • Screening: Incubate the plates until colonies are visible. Flood the plates with a staining solution such as Congo red or Lugol's iodine.[17] Carrageenolytic bacteria will be surrounded by a clear halo, indicating the degradation of the carrageenan in the agar.[17]

  • Purification: Pick individual colonies with clear zones and re-streak onto fresh plates to obtain pure cultures.

  • Identification: Identify the isolated strains through 16S rRNA gene sequencing.[17]

Quantification of Carrageenase Activity

Objective: To measure the activity of carrageenases in a bacterial culture supernatant or a purified enzyme preparation.

Protocol (DNS Method):

  • Reaction Setup: Prepare a reaction mixture containing a buffered solution of 0.1% (w/v) κ-carrageenan (e.g., in 0.2 M phosphate buffer, pH 7.0) and the enzyme sample.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 50°C) for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding 3,5-dinitrosalicylic acid (DNS) reagent and heating at 100°C for 5-10 minutes.[3] This also develops the color.

  • Spectrophotometry: After cooling, measure the absorbance of the solution at 540-560 nm.[3]

  • Standard Curve: Generate a standard curve using known concentrations of a reducing sugar (e.g., glucose or galactose) to quantify the amount of reducing sugars released by the enzyme.

  • Enzyme Unit Definition: One unit of carrageenase activity is typically defined as the amount of enzyme that releases 1 µmol of reducing sugar per minute under the specified assay conditions.

Analysis of Neocarrabiose and its Oligosaccharides

Objective: To separate and identify the products of carrageenan hydrolysis.

Protocol (HPLC-MS):

  • Sample Preparation: Hydrolyze carrageenan with a specific carrageenase. Terminate the reaction and centrifuge to remove any remaining polymer. The supernatant contains the oligosaccharide products.[18]

  • Chromatographic Separation: Inject the sample onto a high-performance liquid chromatography (HPLC) system equipped with a suitable column for oligosaccharide separation, such as a strong anion-exchange (SAX) or a C18 reversed-phase column with ion-pairing reagents.[18][19]

  • Gradient Elution: Use a gradient of a salt solution (e.g., NaCl or ammonium bicarbonate) to elute the oligosaccharides from the column based on their size and charge (sulfation).[18]

  • Mass Spectrometry Detection: Couple the HPLC system to an electrospray ionization mass spectrometer (ESI-MS) for the detection and identification of the eluted oligosaccharides based on their mass-to-charge ratio.[9][18] Tandem mass spectrometry (MS/MS) can be used for structural elucidation.[9]

Gene Expression Analysis of Carrageenase PULs

Objective: To investigate the regulation of carrageenase gene expression in response to the presence of carrageenan.

Protocol (RT-qPCR):

  • Bacterial Culture: Grow the carrageenan-degrading bacterium in a minimal medium with a non-inducing carbon source (e.g., galactose) and in a parallel culture with carrageenan as the inducer.[20]

  • RNA Extraction: Harvest the bacterial cells during the exponential growth phase and extract total RNA using a commercial kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.

  • Primer Design: Design specific primers for the target carrageenase genes within the PUL and for a housekeeping gene (for normalization).

  • Real-Time PCR (qPCR): Perform qPCR using a SYBR Green master mix with the designed primers and the synthesized cDNA as a template.[6]

  • Data Analysis: Analyze the qPCR data to determine the relative expression levels of the carrageenase genes in the presence of carrageenan compared to the control condition. A significant increase in transcript levels indicates induction of the PUL.[20]

Experimental_Workflow cluster_0 Isolation & Identification cluster_1 Functional Characterization cluster_2 Biogeochemical Role Sample Marine Sample Enrichment Enrichment Culture Sample->Enrichment Isolation Isolation on Carrageenan Agar Enrichment->Isolation Identification 16S rRNA Sequencing Isolation->Identification Activity_Assay Carrageenase Activity Assay (DNS) Product_Analysis HPLC-MS Analysis of Neocarrabiose Gene_Expression RT-qPCR of PULs DOC_Analysis DOC Measurement SIP Stable Isotope Probing

Figure 2: Experimental workflow for investigating the role of marine bacteria in neocarrabiose metabolism.

The Biogeochemical Significance: Neocarrabiose and Carbon Sequestration

The microbial degradation of seaweed-derived polysaccharides, with neocarrabiose as a key intermediate, has significant implications for marine carbon sequestration. The efficiency of the biological carbon pump is influenced by the rate at which organic matter is remineralized in the surface ocean versus the rate at which it is exported to the deep sea.

  • Rapid Remineralization: Efficient and rapid degradation of carrageenan and neocarrabiose by surface microbial communities leads to the release of CO2, which can then exchange with the atmosphere. This represents a short-circuit in the carbon cycle.

  • Contribution to Refractory DOC: Incomplete degradation or the transformation of neocarrabiose and other algal-derived compounds into more complex, recalcitrant molecules can contribute to the pool of refractory dissolved organic carbon (RDOC).[2] RDOC has a long residence time in the ocean and represents a significant long-term carbon sink.

  • Particle Export: The incorporation of neocarrabiose-derived carbon into microbial biomass can enhance the aggregation of particles, which then sink more rapidly out of the euphotic zone, contributing to carbon export to the deep ocean.

The balance between these pathways is influenced by a variety of factors, including the composition of the microbial community, nutrient availability, and physical oceanographic conditions.

Conclusion and Future Directions

Neocarrabiose stands as a central molecule in the biogeochemical pathway that links the vast carbon stores of red macroalgae to the broader marine carbon cycle. The enzymatic machinery evolved by marine bacteria to degrade carrageenan and metabolize neocarrabiose is a testament to the intricate adaptations of life in the ocean. A thorough understanding of these processes is essential for accurately modeling marine carbon fluxes and predicting how these might change in a warming ocean.

Future research should focus on:

  • In situ studies: Moving beyond the laboratory to measure rates of carrageenan degradation and neocarrabiose turnover in the natural environment.

  • Metagenomic and Metatranscriptomic Analyses: Uncovering the full diversity of carrageenan-degrading organisms and their metabolic potential in different oceanic regions.

  • Enzyme Engineering: The unique specificities of carrageenases and sulfatases hold potential for biotechnological applications, including the production of bioactive oligosaccharides for the pharmaceutical industry and the development of novel biocatalysts.[7][11]

By continuing to unravel the complexities of neocarrabiose metabolism, the scientific community can gain deeper insights into the fundamental processes that govern the ocean's role in regulating the global climate.

References

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Foundational

The Antitumor Potential of Neocarrabiose Disaccharide: A Technical Guide for Researchers

This guide provides an in-depth exploration of the antitumor properties of neocarrabiose disaccharide, a fundamental structural unit of κ-carrageenan. Intended for researchers, scientists, and professionals in drug devel...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of the antitumor properties of neocarrabiose disaccharide, a fundamental structural unit of κ-carrageenan. Intended for researchers, scientists, and professionals in drug development, this document synthesizes current scientific understanding, details key experimental methodologies, and elucidates the molecular mechanisms underpinning the therapeutic potential of this marine-derived compound.

Introduction: From Seaweed to a Potential Anticancer Agent

Carrageenans, a family of sulfated linear polysaccharides extracted from red seaweeds, have long been utilized in the food and pharmaceutical industries for their gelling and stabilizing properties.[1][2][3] Beyond these applications, scientific inquiry has revealed a spectrum of biological activities, including antiviral, anticoagulant, and immunomodulatory effects.[1] A particularly compelling area of research is the antitumor activity of carrageenans and their depolymerized derivatives.[4][5]

Notably, the biological activity of carrageenans is often enhanced upon their breakdown into smaller oligosaccharides and disaccharides.[2][6][7][8] This guide focuses on neocarrabiose, the repeating disaccharide unit of κ-carrageenan, composed of 3-linked β-D-galactopyranose-4-sulfate and 4-linked 3,6-anhydro-α-D-galactopyranose. Emerging evidence suggests that these smaller, more bioavailable units may exert more potent and direct antitumor effects compared to their parent polysaccharides.

This document will dissect the multifaceted antitumor mechanisms of neocarrabiose and its related oligosaccharides, encompassing immunomodulation, direct cytotoxicity, and anti-angiogenic effects. We will also provide detailed protocols for key in vitro and in vivo assays to facilitate further research in this promising field.

The Dichotomy of Action: Indirect vs. Direct Antitumor Mechanisms

The antitumor activity of carrageenan-derived oligosaccharides, including those containing neocarrabiose, appears to be a tale of two distinct, yet potentially synergistic, pathways: an indirect, immune-mediated response and a direct cytotoxic effect on cancer cells.

Indirect Antitumor Activity: Harnessing the Immune System

A significant body of evidence suggests that the primary in vivo antitumor mechanism of κ-carrageenan oligosaccharides is the potentiation of the host's immune system.[9][10] This is often observed as significant tumor inhibition in animal models, even when direct in vitro cytotoxicity is minimal.[10]

Key immunomodulatory effects include:

  • Enhanced Macrophage and NK Cell Activity: Carrageenan oligosaccharides have been shown to significantly increase macrophage phagocytosis and the cytotoxic activity of natural killer (NK) cells, both crucial components of the innate immune response against tumors.[9][10]

  • Cytokine Production: Treatment with these oligosaccharides can lead to elevated serum levels of important anti-cancer cytokines, including Interleukin-2 (IL-2) and Tumor Necrosis Factor-alpha (TNF-α).[1][9]

  • Stimulation of Immune Organs: An increase in the weight of immune organs, such as the thymus, has been observed in mice treated with carrageenan oligosaccharides, suggesting a broad stimulation of the immune system.[11][12]

These findings collectively point to a mechanism where the oligosaccharides act as biological response modifiers, priming the immune system to recognize and eliminate tumor cells more effectively.

Direct Cytotoxicity and Pro-Apoptotic Effects

While immunomodulation is a key factor, studies focusing on the smallest components, the disaccharides themselves, have revealed direct cytotoxic effects on cancer cells.[2][3][6] Research on κ-carrabiose, a close structural relative of neocarrabiose, has demonstrated potent cytotoxicity against various tumor cell lines.[2][3][6]

The primary mechanism of this direct action is the induction of apoptosis , or programmed cell death.[2][3][6] Key observations include:

  • Cell Cycle Arrest: Treatment with κ-carrabiose has been shown to induce G2/M phase arrest in the cell cycle of cancer cells.[6]

  • Apoptosis Induction: The disaccharide triggers the apoptotic pathway, leading to the controlled demise of cancer cells.[2][3][6]

  • Inhibition of Metastatic Potential: Surviving cells from κ-carrabiose treatment have shown reduced metastatic ability in vitro, with decreased cell-cell and cell-matrix interactions.[2][6]

Interestingly, studies suggest that the aldehyde group in the disaccharide structure could be crucial for its biological activity.[6] It's also been noted that compounds with lower molecular weights and sulfate content tend to be the most cytotoxic.[2][3]

Anti-Angiogenic Properties

Tumor growth and metastasis are critically dependent on angiogenesis, the formation of new blood vessels. κ-carrageenan oligosaccharides, including mixtures containing κ-neocarrabiose-sulfate, have demonstrated significant anti-angiogenic activity.[4][13]

This is achieved through several mechanisms:

  • Inhibition of Endothelial Cell Proliferation and Migration: These oligosaccharides can inhibit the proliferation, migration, and tube formation of endothelial cells, the building blocks of blood vessels.[4][13]

  • Downregulation of Pro-Angiogenic Factors: They can suppress the mRNA expression of key angiogenic factors such as Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF), as well as their receptors.[4][13]

  • Inhibition of Heparanase Activity: Carrageenan oligosaccharides can also inhibit heparanase, an enzyme that degrades the extracellular matrix and releases growth factors, thereby promoting angiogenesis.[14]

These anti-angiogenic properties suggest that neocarrabiose-containing compounds could help to "starve" tumors by cutting off their blood supply.

Molecular Signaling Pathways

The antitumor effects of neocarrabiose and related compounds are underpinned by their modulation of specific molecular signaling pathways.

  • Wnt/β-catenin Pathway: Degraded iota-carrageenan has been shown to induce apoptosis in human osteosarcoma cells via the Wnt/β-catenin signaling pathway.[4]

  • JAK-STAT Pathway: The monosaccharide component of neocarrabiose, 3,6-anhydro-L-galactose (L-AHG), has been shown to inhibit the proliferation of activated T and B lymphocytes by suppressing the Janus Kinase-Signal Transducer and Activator of Transcription (JAK-STAT) signaling pathway.[15] This provides a potential mechanism for the immunomodulatory effects.

  • Carbonic Anhydrase Inhibition: In silico studies have predicted that carrageenan disaccharides may act as inhibitors of carbonic anhydrases, which are targets for some existing oncology drugs.[7][16] These enzymes are involved in regulating pH, which is often dysregulated in the tumor microenvironment.

Experimental Protocols and Methodologies

Reproducible and robust experimental design is paramount in validating the therapeutic potential of novel compounds. This section details standardized protocols for key assays.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the neocarrabiose disaccharide in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium without the compound).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

In Vivo Antitumor Activity: Sarcoma 180 Mouse Model

The Sarcoma 180 (S180) tumor model is a commonly used transplantable tumor model in mice to evaluate the in vivo efficacy of potential anticancer agents.

Protocol:

  • Animal Acclimatization: Acclimatize male Kunming or BALB/c mice for one week before the experiment.

  • Tumor Cell Inoculation: Inoculate S180 cells (approximately 1 x 10⁶ cells) subcutaneously into the right axilla of each mouse.

  • Grouping and Treatment: Randomly divide the mice into groups (n=8-10 per group): a control group (receiving vehicle, e.g., saline), a positive control group (receiving a known anticancer drug, e.g., cyclophosphamide), and treatment groups (receiving different doses of neocarrabiose disaccharide).

  • Compound Administration: Administer the test compound orally or intraperitoneally daily for a specified period (e.g., 10-14 days), starting 24 hours after tumor inoculation.

  • Monitoring: Monitor the body weight and tumor size of the mice every other day.

  • Endpoint and Analysis: At the end of the treatment period, euthanize the mice, and excise and weigh the tumors.

  • Calculation of Tumor Inhibition Rate: Calculate the tumor inhibition rate using the formula: (1 - (Average tumor weight of treated group / Average tumor weight of control group)) x 100%.

  • Immunological Analysis (Optional): Collect spleens and thymuses to measure their weights as an indicator of immune stimulation. Blood samples can be collected for cytokine analysis.

Data Presentation and Visualization

In Vivo Antitumor Activity Data
Treatment GroupDosage (mg/kg)Average Tumor Weight (g)Tumor Inhibition Rate (%)
Control-1.06-
Positive ControlVaries0.2774.5
Carrageenan Oligosaccharide1000.3170.8[11][12]
Carrageenan Oligosaccharide2000.9312.3[12]

Table 1: Representative in vivo antitumor activity of κ-carrageenan oligosaccharides against Sarcoma 180 in mice. Data is illustrative and based on published findings.[11][12]

Visualizing the Mechanisms of Action

Antitumor_Mechanisms cluster_direct Direct Mechanisms cluster_indirect Indirect (Immune-Mediated) Mechanisms cluster_outcome Therapeutic Outcome Neocarrabiose Neocarrabiose Disaccharide Apoptosis Induction of Apoptosis Neocarrabiose->Apoptosis CellCycleArrest G2/M Cell Cycle Arrest Neocarrabiose->CellCycleArrest AntiAngiogenesis Anti-Angiogenesis Neocarrabiose->AntiAngiogenesis ImmuneSystem Immune System Stimulation Neocarrabiose->ImmuneSystem TumorInhibition Tumor Growth Inhibition Apoptosis->TumorInhibition CellCycleArrest->TumorInhibition AntiAngiogenesis->TumorInhibition Macrophages ↑ Macrophage Phagocytosis ImmuneSystem->Macrophages NK_Cells ↑ NK Cell Activity ImmuneSystem->NK_Cells Cytokines ↑ IL-2, TNF-α Production ImmuneSystem->Cytokines Macrophages->TumorInhibition NK_Cells->TumorInhibition Cytokines->TumorInhibition

Caption: Dual-action antitumor mechanism of Neocarrabiose disaccharide.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation CellCulture 1. Cancer Cell Culture MTT 2. MTT Assay for Cytotoxicity (IC50) CellCulture->MTT ApoptosisAssay 3. Apoptosis Assay (e.g., Annexin V) MTT->ApoptosisAssay TumorModel 1. S180 Tumor Mouse Model MTT->TumorModel Proceed if promising IC50 CellCycle 4. Cell Cycle Analysis (Flow Cytometry) ApoptosisAssay->CellCycle AngiogenesisAssay 5. Tube Formation Assay (HUVEC) CellCycle->AngiogenesisAssay AngiogenesisAssay->TumorModel Proceed if anti-angiogenic Treatment 2. Compound Administration TumorModel->Treatment TumorMeasurement 3. Tumor Growth Monitoring Treatment->TumorMeasurement Endpoint 4. Tumor Excision & Weight Measurement TumorMeasurement->Endpoint ImmunoAnalysis 5. Immune Organ & Cytokine Analysis Endpoint->ImmunoAnalysis

Caption: A streamlined workflow for evaluating antitumor properties.

Conclusion and Future Directions

Neocarrabiose disaccharide and its related oligosaccharides represent a promising class of marine-derived compounds with significant antitumor potential. Their multifaceted mechanism of action, which includes direct cytotoxicity, immunomodulation, and anti-angiogenesis, makes them attractive candidates for further development. The evidence strongly suggests that these compounds can both directly target cancer cells and enhance the host's ability to fight the disease.

Future research should focus on:

  • Pharmacokinetic and Bioavailability Studies: A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of neocarrabiose is crucial for its clinical translation.[7][16]

  • Mechanism of Action Elucidation: Further studies are needed to pinpoint the specific molecular targets and signaling pathways modulated by neocarrabiose.

  • Combination Therapies: Investigating the synergistic effects of neocarrabiose with existing chemotherapeutic agents or immunotherapies could lead to more effective treatment regimens.

  • Structure-Activity Relationship Studies: Synthesizing and testing neocarrabiose derivatives with modified sulfation patterns could lead to the discovery of even more potent and selective antitumor agents.

The journey from a component of red seaweed to a potential clinical oncology drug is long, but the compelling preclinical data for neocarrabiose and its parent oligosaccharides warrant continued and rigorous investigation.

References

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Protocols & Analytical Methods

Method

Application Note: Enzymatic Synthesis and Purification of Neocarrabiose from κ-Carrageenan

Executive Summary Neocarrabiose is a bioactive disaccharide that forms the fundamental repeating backbone of κ -carrageenan, a sulfated galactan widely abundant in marine red algae[1]. Unlike its high-molecular-weight po...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Neocarrabiose is a bioactive disaccharide that forms the fundamental repeating backbone of κ -carrageenan, a sulfated galactan widely abundant in marine red algae[1]. Unlike its high-molecular-weight polymeric precursor, neocarrabiose and its sulfated derivatives exhibit superior tissue penetration and possess distinct bioactivities, including viral attachment inhibition and antioxidant properties[2].

This application note provides a comprehensive, self-validating protocol for the targeted enzymatic depolymerization of κ -carrageenan to yield neocarrabiose-4-O-sulfate, followed by optional desulfation to produce unsulfated neocarrabiose. By leveraging specific glycoside hydrolases (GH16 family) and size-exclusion chromatography, researchers can achieve high-purity oligosaccharide fractions suitable for downstream pharmaceutical and structural biology applications[3],[4].

Mechanistic Overview & Enzymatic Pathway

κ -Carrageenan is composed of alternating repeating units of 3-linked β -D-galactose-4-sulfate (G4S) and 4-linked 3,6-anhydro- α -D-galactose (DA)[4]. The targeted degradation of this polymer requires κ -carrageenase (EC 3.2.1.83), an endo-acting enzyme belonging to the Glycoside Hydrolase family 16 (GH16)[5],[6].

Catalytic Mechanism:

κ -Carrageenase operates via a double-displacement retaining mechanism. It specifically targets and hydrolyzes the β -(1$\rightarrow$4) glycosidic linkages between the G4S and DA residues[5],[6]. The primary end-products of this exhaustive hydrolysis are neocarrabiose-4-O-sulfate (a disaccharide) and neocarratetraose-sulfate (a tetrasaccharide)[5]. To obtain pure, unsulfated neocarrabiose, a secondary enzymatic reaction utilizing a G4S sulfatase is required to cleave the sulfate ester bond at the C4 position of the galactose unit[2],[3].

Pathway Polymer κ-Carrageenan Polymer Tetra Neocarratetraose-sulfate Polymer->Tetra GH16 κ-Carrageenase (Endo-cleavage) DiS Neocarrabiose-4-O-sulfate Tetra->DiS GH16 κ-Carrageenase (Further hydrolysis) Final Neocarrabiose (Unsulfated) DiS->Final G4S Sulfatase (Desulfation)

Figure 1: Enzymatic cascade of κ-carrageenan depolymerization and desulfation.

Materials and Reagents

  • Substrate: High-purity κ -carrageenan powder.

  • Enzymes: Recombinant κ -carrageenase (GH16 family, e.g., from Zobellia galactanivorans or Flavobacterium algicola)[3],[6]. Optional: G4S Sulfatase for desulfation.

  • Buffers: 50 mM Tris-HCl (pH 7.5)[2], 50 mM Ammonium Carbonate (NH4​)2​CO3​ [7].

  • Filtration: 3 kDa Molecular Weight Cut-Off (MWCO) ultrafiltration membranes[2].

  • Chromatography: Superdex 30 (or equivalent Bio-Gel P-2/Sephadex G-10) size-exclusion resin[2],[7].

Experimental Protocol: Step-by-Step Methodology

The following protocol is engineered to be self-validating, ensuring that researchers can visually and analytically confirm success at each critical junction.

Workflow Step1 1. Substrate Solubilization (1% w/v in Tris-HCl, pH 7.5) Step2 2. Enzymatic Depolymerization (GH16 κ-carrageenase, 40°C) Step1->Step2 Step3 3. Enzyme Quenching (95°C for 15 min & Centrifuge) Step2->Step3 Step4 4. Ultrafiltration (3 kDa MWCO Membrane) Step3->Step4 Step5 5. Size Exclusion Chromatography (Superdex 30, Volatile Buffer) Step4->Step5 Step6 6. Lyophilization & ESI-MS (Yields Purified Disaccharide) Step5->Step6

Figure 2: Step-by-step workflow for the isolation and purification of neocarrabiose.

Phase 1: Substrate Solubilization
  • Preparation: Suspend 5.0 g of κ -carrageenan in 500 mL of 50 mM Tris-HCl buffer (pH 7.5)[2].

  • Thermal Hydration: Heat the solution to 60°C under continuous mechanical stirring until the polymer is completely dissolved[2].

    • Causality: κ -carrageenan forms highly viscous, semi-rigid gels at room temperature. Heating ensures complete hydration of the polymer network, preventing localized enzyme saturation and ensuring uniform catalytic access.

  • Equilibration: Cool the homogeneous solution to 40°C, the optimal temperature for most marine-derived GH16 enzymes[2].

Phase 2: Enzymatic Depolymerization
  • Enzyme Addition: Add κ -carrageenase to the substrate solution at a ratio of 10 U per gram of carrageenan (or ~1 U per 10 mg)[2].

  • Incubation: Incubate the reaction mixture at 40°C for 24–48 hours with gentle orbital agitation[2].

  • Self-Validation Check: Monitor the macroscopic viscosity. A successful endo-depolymerization will result in a rapid, visible drop in viscosity within the first 60 minutes of the reaction[2].

Phase 3: Quenching and Fractionation
  • Thermal Quenching: Terminate the reaction by heating the mixture to 95°C for 15 minutes[2].

    • Causality: This irreversibly denatures the κ -carrageenase, preventing non-specific cleavage or degradation during downstream processing.

  • Clarification: Centrifuge the quenched mixture at 10,000 × g for 20 minutes to pellet the denatured enzyme and any insoluble macro-polymers[2].

  • Ultrafiltration: Pass the resulting supernatant through a 3 kDa MWCO membrane[2].

    • Causality: The target neocarrabiose-4-O-sulfate has a molecular weight of ~404 Da. The 3 kDa membrane efficiently retains residual high-molecular-weight polymers and enzyme fragments (~30-40 kDa) while allowing the oligosaccharides to pass into the permeate.

Phase 4: Purification via Size Exclusion Chromatography (SEC)
  • Column Loading: Load the concentrated ultrafiltration permeate onto a fast preparative SEC column packed with Superdex 30 (or equivalent)[7].

  • Elution: Elute the column using 50 mM (NH4​)2​CO3​ at a constant flow rate[7].

    • Causality: Ammonium carbonate is a volatile salt. Using it as the mobile phase allows the eluted fractions to be directly lyophilized into a dry powder without the need for a secondary, yield-reducing desalting step[7].

  • Fraction Pooling: Pool the late-eluting fractions corresponding to the disaccharide peak.

Phase 5: Desulfation (Optional for Unsulfated Neocarrabiose)

If the strictly unsulfated neocarrabiose backbone is required:

  • Resuspend the lyophilized neocarrabiose-4-O-sulfate in a neutral buffer.

  • Introduce a recombinant G4S sulfatase (e.g., S1_19A from F. algicola)[3].

  • Incubate at the enzyme's optimal conditions, followed by a secondary round of SEC purification to isolate the final unsulfated neocarrabiose[2],[3].

Analytical Validation & Data Presentation

To confirm the structural integrity and purity of the synthesized neocarrabiose, Negative-ion Electrospray Ionization Mass Spectrometry (ESI-MS) is the gold standard,[7].

  • Causality for Negative-Ion Mode: The sulfate groups on the carrageenan oligosaccharides are highly acidic. They readily deprotonate in solution, yielding exceptionally strong [M−H]− and [M−nH]n− signals without the need for prior chemical derivatization[7].

Table 1: Expected SEC Fractions and ESI-MS Ionization States for κ-Carrageenan Oligosaccharides

Fraction TypeDegree of Polymerization (DP)Structural MotifPrimary ESI-MS Ionization StateValidation Notes
Disaccharide DP 2 [A−G4S] [M−H]− Primary product of complete GH16 hydrolysis[7].
Tetrasaccharide DP 4 [A−G4S]2​ [M−2H]2− Intermediate product; indicates incomplete depolymerization if highly abundant[7].
Hexasaccharide DP 6 [A−G4S]3​ [M−3H]3− Minor fraction; elutes earlier in SEC[7].
Desulfated Disaccharide DP 2 [A−G] [M−H]− (Weak) or [M+Cl]− Requires elevated cone voltages or specific sulfatase treatment. Signal intensity is reduced compared to sulfated forms[7].

Note: "A" denotes 3,6-anhydro-D-galactose; "G4S" denotes D-galactose-4-sulfate[7].

Structural heterogeneity, such as deviations from the perfect alternating A-G4S structure (e.g., the presence of A2S-G4S motifs), can also be detected in larger oligosaccharide fractions using ESI-MS/MS collision-induced dissociation[7].

References

Sources

Application

High-Yield Enzymatic Production of β-Neocarrabiose: An Application Note and Detailed Protocol

Abstract This comprehensive guide details a robust and high-yield enzymatic methodology for the production of β-neocarrabiose from κ-carrageenan. β-neocarrabiose and its parent oligosaccharides are of significant interes...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details a robust and high-yield enzymatic methodology for the production of β-neocarrabiose from κ-carrageenan. β-neocarrabiose and its parent oligosaccharides are of significant interest to the pharmaceutical and biomedical sectors due to their diverse bioactive properties, including antioxidant, anti-inflammatory, antiviral, and antitumor activities.[1] Traditional chemical degradation methods for producing these oligosaccharides are often harsh and produce undesirable byproducts.[1] In contrast, enzymatic processes offer high specificity, mild reaction conditions, and environmentally friendly protocols.[1] This document provides researchers, scientists, and drug development professionals with a foundational understanding and practical, step-by-step protocols for the efficient enzymatic synthesis, purification, and characterization of β-neocarrabiose. The optimized enzymatic process described herein can achieve a yield of up to 0.52 g of β-neocarrabiose from 1 g of κ-carrageenan.[1]

Introduction: The Significance of β-Neocarrabiose

Carrageenans are a family of linear sulfated polysaccharides extracted from red seaweeds.[2] Their structure is based on a repeating disaccharide unit of alternating α-(1,3)- and β-(1,4)-linked galactose residues. κ-Carrageenan, a major type, is composed of D-galactose-4-sulfate and 3,6-anhydro-D-galactose. The enzymatic hydrolysis of the β-1,4-glycosidic bonds in κ-carrageenan by κ-carrageenase yields a series of oligosaccharides known as neocarrabiose oligosaccharides.[2]

β-Neocarrabiose, the fundamental disaccharide unit, is a non-sulfated molecule with emerging biological importance. Its production is the first step towards generating a platform of valuable bioactive compounds for drug discovery and development. The enzymatic pathway provides unparalleled control over the degree of polymerization and allows for specific modifications, such as desulfation, which is critical for modulating biological activity.

This guide will focus on a multi-step enzymatic process, as illustrated below, encompassing:

  • Depolymerization: Enzymatic hydrolysis of κ-carrageenan into sulfated neocarrabiose oligosaccharides using a recombinant κ-carrageenase.

  • Desulfation: Removal of sulfate groups to produce non-sulfated β-neocarrabiose.

  • Purification & Characterization: Isolation and structural verification of the final product.

Materials and Reagents

Reagent/Material Supplier (Example) Grade
κ-CarrageenanSigma-AldrichHigh purity
E. coli BL21(DE3)New England BiolabsCompetent cells
pET Expression Vector (e.g., pET-28a)Novagen
Isopropyl β-D-1-thiogalactopyranoside (IPTG)Sigma-AldrichMolecular biology
Tris-HClSigma-AldrichMolecular biology
NaClSigma-AldrichACS reagent
ImidazoleSigma-AldrichACS reagent
PyridineSigma-AldrichAnhydrous
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)Sigma-AldrichDerivatization grade
MethanolFisher ScientificHPLC grade
AcetonitrileFisher ScientificHPLC grade
WaterMilli-Q or equivalentUltrapure
Chromatography Columns (Affinity, IEX, MPLC)GE Healthcare, Bio-Rad

Experimental Protocols

Part I: Production of Recombinant κ-Carrageenase

The cornerstone of this process is a highly active κ-carrageenase. While commercially available options exist, this protocol details the recombinant expression and purification of a His-tagged κ-carrageenase from a marine bacterium like Pseudoalteromonas carrageenovora for laboratory-scale production.

Workflow for Recombinant κ-Carrageenase Production

cluster_0 Gene to Protein Gene Synthesis Synthesize & Codon-Optimize κ-carrageenase Gene Cloning Clone into pET Vector (e.g., pET-28a with N-terminal His-tag) Gene Synthesis->Cloning Transformation Transform into E. coli BL21(DE3) Cloning->Transformation Expression Induce with IPTG Transformation->Expression Cell Lysis Sonication or High-Pressure Homogenization Expression->Cell Lysis Purification Ni-NTA Affinity Chromatography Cell Lysis->Purification Substrate κ-Carrageenan Solution (e.g., 1% w/v) Reaction Incubation (e.g., 40°C, pH 7.5, 4-12h) Substrate->Reaction Enzyme Purified Recombinant κ-Carrageenase Enzyme->Reaction Termination Heat Inactivation (100°C, 10 min) Reaction->Termination Product Sulfated Neocarrabiose Oligosaccharides Termination->Product

Caption: Workflow for the enzymatic hydrolysis of κ-carrageenan.

Step-by-Step Protocol:

  • Substrate Preparation: Prepare a 1% (w/v) solution of κ-carrageenan in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5). Heat the solution to 60°C to fully dissolve the carrageenan, then cool to the reaction temperature.

  • Enzymatic Reaction: a. Equilibrate the κ-carrageenan solution to the optimal temperature for the κ-carrageenase (typically 35-45°C). [3] b. Add the purified recombinant κ-carrageenase to the substrate solution. The optimal enzyme-to-substrate ratio should be determined empirically, but a starting point is 5-10 U of enzyme per gram of dry carrageenan. [3] c. Incubate the reaction mixture for 4-12 hours with gentle agitation. [3]The progress of the reaction can be monitored by measuring the increase in reducing sugars.

  • Reaction Termination: Stop the reaction by heating the mixture in a boiling water bath for 10 minutes to denature the enzyme.

  • Initial Product Recovery: Centrifuge the reaction mixture to remove any insoluble material. The supernatant now contains a mixture of sulfated neocarrabiose oligosaccharides.

Part III: Desulfation to Yield β-Neocarrabiose

To obtain the non-sulfated β-neocarrabiose, the sulfate groups must be removed from the oligosaccharide mixture. While enzymatic desulfation is possible, this section details a chemical method for its efficiency and accessibility. [1] Chemical Desulfation Protocol:

This protocol is adapted from methods for desulfating sulfated galactans. [4][5]

  • Preparation of Pyridinium Salt: a. Lyophilize the supernatant from the enzymatic hydrolysis step. b. Dissolve the dried oligosaccharides in water and pass the solution through a cation-exchange column (e.g., Amberlite IR120, H+ form). c. Neutralize the acidic eluate with pyridine to a pH of approximately 6.0. d. Lyophilize the neutralized solution to obtain the pyridinium salt of the sulfated oligosaccharides.

  • Silylation and Desulfation: a. In a dry flask under an inert atmosphere, suspend the pyridinium salt in dry pyridine. b. Add a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). c. Heat the reaction mixture at 110°C for 2 hours with stirring. [5]3. Work-up and Product Recovery: a. Cool the reaction mixture and pour it into crushed ice. b. Dialyze the mixture extensively against deionized water. c. Adjust the pH of the dialyzed solution to ~9 with 1 M NaOH. d. Continue dialysis against deionized water until the conductivity is low. e. Lyophilize the final solution to obtain crude β-neocarrabiose.

Part IV: Purification and Characterization of β-Neocarrabiose

The final step involves purifying the β-neocarrabiose from the crude product and verifying its structure.

Purification using Medium Pressure Liquid Chromatography (MPLC):

MPLC is an effective technique for purifying oligosaccharides on a preparative scale. [6]

  • Column and Mobile Phase: Use a column packed with a suitable stationary phase for carbohydrate separation, such as a C18 or an amino-propyl bonded silica gel. The mobile phase is typically a gradient of acetonitrile and water.

  • Sample Preparation: Dissolve the lyophilized crude β-neocarrabiose in the initial mobile phase.

  • Chromatography: a. Equilibrate the MPLC column with the starting mobile phase (e.g., 80% acetonitrile, 20% water). b. Inject the sample onto the column. c. Elute the oligosaccharides using a decreasing gradient of acetonitrile. d. Monitor the elution profile using an Evaporative Light Scattering Detector (ELSD), which is well-suited for non-chromophoric analytes like sugars. [6]4. Fraction Collection and Analysis: Collect the fractions corresponding to the major peaks and analyze them by TLC or mass spectrometry to identify the fraction containing pure β-neocarrabiose. Pool the pure fractions and lyophilize.

Characterization:

  • Electrospray Ionization Mass Spectrometry (ESI-MS):

    • Dissolve the purified product in a methanol/water solution.

    • Analyze using negative-ion ESI-MS. [7]The expected mass for β-neocarrabiose ([M-H]⁻) is approximately 323.1 m/z.

    • Tandem MS (MS/MS) can be used to confirm the structure through fragmentation patterns, showing characteristic glycosidic bond cleavages. [8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve the purified, lyophilized product in D₂O.

    • Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR spectra.

    • The chemical shifts and coupling constants of the anomeric protons and other key signals can be compared to published data for β-neocarrabiose to confirm its identity and purity. [9][10]

Expected Results and Data Presentation

The multi-step enzymatic and chemical process described is expected to yield high-purity β-neocarrabiose.

Yield Calculation:

Starting Material Intermediate Product Final Product Yield
1 g κ-CarrageenanSulfated Oligosaccharidesβ-NeocarrabioseUp to 520 mg (52%) [1]

Characterization Data Summary:

Analytical Method Parameter Expected Result for β-Neocarrabiose
ESI-MS[M-H]⁻~323.1 m/z
¹H NMR (in D₂O)Anomeric proton signalsDistinct signals for the two sugar residues, consistent with literature values. [9]
¹³C NMR (in D₂O)Anomeric carbon signalsCharacteristic chemical shifts for the anomeric carbons. [9]

Troubleshooting

Problem Possible Cause Suggested Solution
Low enzyme activity Improper protein folding; Inactive enzyme.Optimize expression conditions (temperature, IPTG concentration). Ensure proper purification and storage of the enzyme.
Incomplete hydrolysis Insufficient enzyme concentration or reaction time.Increase enzyme-to-substrate ratio or extend the incubation period. Monitor reaction progress.
Low yield after desulfation Incomplete reaction; Product loss during work-up.Ensure anhydrous conditions for the desulfation reaction. Optimize dialysis and recovery steps.
Poor separation during MPLC Inappropriate column or mobile phase.Screen different columns and optimize the elution gradient for better resolution.

Conclusion

This application note provides a detailed and scientifically grounded framework for the high-yield production of β-neocarrabiose. By leveraging a recombinant κ-carrageenase for controlled depolymerization followed by efficient desulfation and purification, researchers can obtain significant quantities of this valuable disaccharide. The protocols outlined herein are designed to be adaptable and serve as a strong foundation for further research into the synthesis and biological evaluation of carrageenan-derived oligosaccharides for therapeutic applications.

References

  • Michel, G., Chantalat, L., Fanchon, E., Henrissat, B., Kloareg, B., & Dideberg, O. (2001). Expression, Purification, Crystallization and Preliminary X-Ray Analysis of the Kappa-Carrageenase From Pseudoalteromonas Carrageenovora. Acta Crystallographica Section D: Biological Crystallography, 57(7), 1032-1034. [Link]

  • Liu, G., Qiao, D., Li, F., & Li, Z. (2017). Characterization of Full-Length and Truncated Recombinant κ-Carrageenase Expressed in Pichia pastoris. Frontiers in Microbiology, 8, 1569. [Link]

  • Michel, G., Chantalat, L., Fanchon, E., Henrissat, B., Kloareg, B., & Dideberg, O. (2001). Expression, purification, crystallization and preliminary x-ray analysis of the kappa-carrageenase from Pseudoalteromonas carrageenovora. ResearchGate. [Link]

  • Wang, W., Liu, Y., Wu, Z., Li, Y., & Wang, S. (2021). Cloning, Heterologous Expression, and Characterization of a βκ-Carrageenase From Marine Bacterium Wenyingzhuangia funcanilytica: A Specific Enzyme for the Hybrid Carrageenan–Furcellaran. Frontiers in Marine Science, 8, 707647. [Link]

  • JCGGDB. (n.d.). Regioselective removal of sulfate groups from glycans using non-destructive chemical reaction. Glycoscience Protocol Online Database. [Link]

  • Li, Y., Wei, X., Wang, Y., Xu, X., & Cao, Y. (2018). An effective method for the preparation of carrageenan oligosaccharides directly from Eucheuma cottonii using cellulase and recombinant κ-carrageenase. ResearchGate. [Link]

  • Chen, H., Zheng, B., Zhang, Z., & Lin, H. (2018). Purification and Characterisation of κ-Carrageenan Oligosaccharides Prepared by κ-Carrageenase from Thalassospira sp. Fjfst-332. Carbohydrate Polymers, 180, 314-327. [Link]

  • Google Patents. (2014). CN103627752A - Method for preparing carrageenin oligosaccharides by compositely degrading eucheuma with carrageenanase and cellulase.
  • PubMed. (2025). Enzymatic Hydrolysates of κ-Carrageenan by κ-Carrageenase-Based Magnetic Cross-Linked Nanoflowers Confers Pancreatic Lipase Inhibition Activity. PubMed. [Link]

  • Google Patents. (2015). CN104278063A - Method for preparing k-carrageenan by use of biological enzyme method.
  • Wang, Y., Li, Y., Xu, X., & Cao, Y. (2019). Truncation of κ‑carrageenase for higher κ‑carrageenan oligosaccharides yield with improved enzymatic characteristics. International Journal of Biological Macromolecules, 130, 937-945. [Link]

  • Jouanneau, D., Boulenguer, P., & Helbert, W. (2009). Complete assignment of 1H and 13C NMR spectra of standard neo-ι-carrabiose oligosaccharides. ResearchGate. [Link]

  • Préchoux, A., Genicot, S., Rogniaux, H., & Helbert, W. (2016). Desulfation of oligo-κ-carrageenans followed by ¹H NMR.... ResearchGate. [Link]

  • Wikipedia. (n.d.). Kappa-Carrageenase. Wikipedia. [Link]

  • Kariya, Y., et al. (2021). Preparation of regioselectively 6-O-desulfated glycans by a non-destructive chemical method using silylating reagents. Glycoscience Protocols (GlycoPODv2). [Link]

  • Vinogradov, E., et al. (2006). Sequence Determination of Sulfated Carrageenan-Derived Oligosaccharides by High-Sensitivity Negative-Ion Electrospray Tandem Mass Spectrometry. Analytical Chemistry, 78(23), 8129-8136. [Link]

  • Semantic Scholar. (n.d.). Table 1 from Complete assignment of (1)H and (13)C NMR spectra of standard neo-iota-carrabiose oligosaccharides. Semantic Scholar. [Link]

  • Dell, A., et al. (2004). Determination by electrospray mass spectrometry and 1H-NMR spectroscopy of primary structures of variously fucosylated neutral oligosaccharides based on the iso-lacto-N-octaose core. The FEBS Journal, 271(6), 1147-1159. [Link]

  • Wang, L., et al. (2022). Medium- and High-Pressure Integrated Chromatographic Strategies for the Isolation and Purification of Free Radical Inhibitors from Dracocephalum heterophyllum. Molecules, 27(24), 8740. [Link]

  • Nofima. (n.d.). Negative-ion electrospray ionisation-mass spectrometry (ESI-MS) as a tool for analysing structural heterogeneity in kappa-carrageenan oligosaccharides. Nofima. [Link]

  • Fu, X. T., & Kim, S. M. (2010). Separation and quantification of neoagaro-oligosaccharides. Journal of industrial microbiology & biotechnology, 37(5), 453–458. [Link]

  • Hoffmann, R. A., et al. (1991). Characterisation by 1H-n.m.r. spectroscopy of oligosaccharides, derived from arabinoxylans of white endosperm of wheat, that contain the elements ----4)[alpha-L-Araf-(1----3)]-beta-D-Xylp-(1---- or ----4)[alpha- L-Araf-(1----2)][alpha-L-Araf-(1----3)]-beta-D-Xylp-(1----. Carbohydrate Research, 221, 63-81. [Link]

  • Pathiraja, P. M. D. C., et al. (2023). Enzymatic Process for the Carrageenolytic Bioconversion of Sulfated Polygalactans into β-Neocarrabiose and 3,6-Anhydro-d-galactose. Journal of Agricultural and Food Chemistry, 71(1), 635-645. [Link]

  • Rochas, C., et al. (1994). A rapid method for the separation and analysis of carrageenan oligosaccharides released by iota- and kappa-carrageenase. Carbohydrate Polymers, 24(4), 285-288. [Link]

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Method

Application Note: Comprehensive Cytotoxicity Profiling of Neocarrabiose via Orthogonal Viability Assays

Document Type: Advanced Application Note & Standard Operating Procedure (SOP) Target Audience: Cell Biologists, Preclinical Drug Developers, and Assay Scientists The Bioconversion Paradigm: From Polymer to Bioactive Disa...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Advanced Application Note & Standard Operating Procedure (SOP) Target Audience: Cell Biologists, Preclinical Drug Developers, and Assay Scientists

The Bioconversion Paradigm: From Polymer to Bioactive Disaccharide

Native κ-carrageenan, a sulfated polygalactan extracted from marine red algae, possesses well-documented biological properties. However, its therapeutic utility is severely bottlenecked by its high molecular weight, which restricts tissue penetration and cellular internalization[1].

To bypass this limitation, targeted enzymatic depolymerization utilizing recombinant κ-carrageenase is employed to cleave the β-1,4-glycosidic bonds of the polymer[2]. This highly specific bioconversion yields neocarrabiose (and its sulfated derivatives), a low-molecular-weight disaccharide featuring a critical 3,6-anhydro-D-galactose unit. Unlike harsh chemical degradation—which generates toxic byproducts and random structural artifacts—enzymatic hydrolysis preserves the stereochemistry and specific sulfation patterns required for receptor-mediated bioactivity[1][2].

Recent preclinical data demonstrates that these purified disaccharides exert potent, targeted cytotoxicity against specific malignant cell lines (e.g., LM2 tumor cells) by triggering apoptotic cascades, while simultaneously exhibiting anti-inflammatory properties in LPS-activated microglial cells[3][4].

Pathway poly κ-Carrageenan (High MW Polymer) enz κ-Carrageenase (Enzymatic Depolymerization) poly->enz neo Neocarrabiose (Bioactive Disaccharide) enz->neo Cleavage of β-1,4 bonds cell Tumor Cell Membrane (Enhanced Penetration) neo->cell Internalization apop Apoptotic Cascade (Caspase Activation) cell->apop Dose-dependent trigger death Cytotoxic Cell Death apop->death

Enzymatic generation of neocarrabiose and its apoptotic signaling pathway in tumor cells.

Experimental Design: Building a Self-Validating System

A critical failure point in carbohydrate drug development is the reliance on a single viability metric. The standard MTT assay measures the reduction of a tetrazolium salt into formazan by mitochondrial succinate dehydrogenase. However, neocarrabiose and other oligosaccharides can induce transient metabolic shifts (quiescence or senescence) that reduce mitochondrial activity without causing actual cell death.

To establish a self-validating system , this protocol mandates an orthogonal approach: coupling the metabolic MTT assay with the Lactate Dehydrogenase (LDH) release assay . LDH is a stable cytosolic enzyme released into the culture medium only upon irreversible plasma membrane rupture.

The Causality Matrix:

  • Low MTT + High LDH: Confirms true cytotoxic cell death (Apoptosis/Necrosis)[4].

  • Low MTT + Low LDH: Indicates a cytostatic effect (Metabolic downregulation/Cell cycle arrest).

  • High MTT + Low LDH: Indicates high cell viability and proliferation.

Workflow seed 1. Seed Cells (96-well plate) treat 2. Neocarrabiose Treatment (24-48h) seed->treat split treat->split mtt 3A. MTT Assay (Mitochondrial Activity) split->mtt ldh 3B. LDH Assay (Membrane Integrity) split->ldh analyze 4. Orthogonal Synthesis (Differentiate Apoptosis vs. Quiescence) mtt->analyze ldh->analyze

Dual-assay workflow integrating MTT and LDH for self-validating cytotoxicity profiling.

Step-by-Step Methodology

Phase 1: Cell Synchronization and Seeding

Causality Check: Cells must be synchronized to the same cell cycle phase to ensure that observed cytotoxic effects are due to the compound rather than natural replication variances.

  • Harvest target cells (e.g., LM2 tumor cells or HeLa cells) at 80% confluence using 0.25% Trypsin-EDTA.

  • Resuspend in complete medium (DMEM + 10% FBS + 1% Pen/Strep).

  • Seed cells into two parallel 96-well flat-bottom plates (one for MTT, one for LDH) at a density of 1×104 cells/well in 100 µL of medium.

  • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cellular adherence.

  • Synchronization: Aspirate the medium and replace with serum-free DMEM for 12 hours to synchronize cells in the G0/G1 phase.

Phase 2: Neocarrabiose Treatment Matrix

Causality Check: Neocarrabiose must be dissolved in the exact same vehicle as the control to eliminate solvent-induced toxicity.

  • Prepare a 10 mg/mL master stock of purified neocarrabiose in sterile PBS.

  • Perform serial dilutions in serum-free DMEM to create a concentration gradient: 0.01, 0.05, 0.1, 0.25, 0.5, and 1.0 mg/mL.

  • Controls Setup:

    • Vehicle Control: Serum-free DMEM + equivalent PBS volume.

    • Positive Control (LDH): 1% Triton X-100 (induces 100% membrane rupture).

    • Positive Control (MTT): Doxorubicin (10 µM) to induce known apoptosis.

  • Aspirate the starvation medium and apply 100 µL of the respective treatments in technical triplicates.

  • Incubate for 48 hours.

Phase 3: Orthogonal Quantification
Assay A: LDH Release (Membrane Integrity)
  • Following the 48-hour incubation, centrifuge the LDH-designated 96-well plate at 250 × g for 5 minutes to pellet any floating cellular debris.

  • Carefully transfer 50 µL of the supernatant from each well into a fresh 96-well plate.

  • Add 50 µL of the LDH reaction mixture (diaphorase/NAD+/tetrazolium salt) to each well.

  • Incubate in the dark at room temperature for 30 minutes.

  • Add 50 µL of Stop Solution (1M Acetic Acid).

  • Measure absorbance at 490 nm using a microplate reader.

    • Calculation:% Cytotoxicity =[(Treated OD - Vehicle OD) / (Triton X-100 OD - Vehicle OD)] × 100

Assay B: MTT Reduction (Metabolic Viability)
  • To the MTT-designated plate, add 10 µL of MTT reagent (5 mg/mL in PBS) directly to the existing 100 µL of culture medium in each well.

  • Incubate for 4 hours at 37°C. Note: Viable cells will convert the yellow tetrazolium into insoluble purple formazan crystals.

  • Carefully aspirate 85 µL of the medium, taking extreme care not to disturb the formazan crystals at the bottom.

  • Add 100 µL of Dimethyl Sulfoxide (DMSO) to each well to solubilize the crystals.

  • Place the plate on an orbital shaker for 10 minutes.

  • Measure absorbance at 570 nm (with a reference wavelength of 630 nm to subtract background noise).

    • Calculation:% Viability = (Treated OD570-630 / Vehicle OD570-630) × 100

Quantitative Data Synthesis

Based on rigorous in vitro profiling[4], depolymerization of carrageenan down to the disaccharide level significantly alters its cytotoxic profile. The table below summarizes the expected benchmarks when executing this protocol on LM2 tumor cell lines.

CompoundCell LineAssay UsedExpected IC₅₀ (mg/mL)Primary Cellular Mechanism
Native κ-carrageenan LM2 TumorMTT~0.23 ± 0.02Broad, non-specific cytotoxicity
κ-oligosaccharides LM2 TumorMTT~0.39 ± 0.05Mixed apoptotic/necrotic death
Pure κ-carrabiose / Neocarrabiose LM2 TumorMTT & LDH~0.074 to 0.133 Targeted Apoptotic Pathway

Data Interpretation Note: The significant drop in the IC₅₀ value for pure disaccharides (neocarrabiose) compared to the parent polymer confirms that lower molecular weight and specific structural exposure drastically enhance the targeted cell-killing ability against malignant phenotypes[4].

References

  • Title: Enzymatic Process for the Carrageenolytic Bioconversion of Sulfated Polygalactans into β-Neocarrabiose and 3,6-Anhydro-d-galactose Source: Journal of Agricultural and Food Chemistry (ACS Publications), 2022. URL: [Link]

  • Title: Disaccharides obtained from carrageenans as potential antitumor agents Source: Scientific Reports (Nature), 2019. URL: [Link]

  • Title: The immune regulation of κ-carrageenan oligosaccharide and its desulfated derivatives on LPS-activated microglial cells Source: Neurochemistry International (PubMed), 2012. URL: [Link]

  • Title: Carrageenan oligosaccharides: A comprehensive review of preparation, isolation, purification, structure, biological activities and applications Source: Algal Research (Elsevier), 2022. URL: [Link]

Sources

Application

Application Note &amp; Protocol: Enzymatic Production of Neocarrabiose from κ-Carrageenan

Introduction: The Significance of Neocarrabiose Carrageenans are a family of linear sulfated polysaccharides extracted from red edible seaweeds.[1][2][3] Their structure is based on a repeating disaccharide unit of D-gal...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Neocarrabiose

Carrageenans are a family of linear sulfated polysaccharides extracted from red edible seaweeds.[1][2][3] Their structure is based on a repeating disaccharide unit of D-galactose residues linked by alternating α-1,3 and β-1,4 glycosidic bonds.[2][4] The three main types, kappa (κ), iota (ι), and lambda (λ), differ in the number and position of sulfate ester groups and the presence of a 3,6-anhydro-bridge in the 4-linked galactose residue.[1][5]

While carrageenan polymers are widely used as gelling and stabilizing agents in the food industry, their degradation products, known as carrageenan oligosaccharides (COS), exhibit a range of valuable bioactive properties, including antioxidant, anti-inflammatory, and anti-tumor activities.[6][7][8][9] Neocarrabiose, a disaccharide derived from κ-carrageenan, is a foundational unit for many of these bioactive oligosaccharides.

Enzymatic degradation of carrageenan is vastly superior to chemical hydrolysis, as it avoids the use of harsh chemicals, prevents the formation of toxic byproducts, and allows for the production of specific oligosaccharides with a desired degree of polymerization.[6][7] This application note provides a detailed protocol for the specific degradation of κ-carrageenan to neocarrabiose using a κ-carrageenase, an endohydrolase that cleaves the internal β-1,4-glycosidic linkages.

Principle of the Method: The Action of κ-Carrageenase

The enzymatic conversion of κ-carrageenan relies on the hydrolytic action of a specific glycoside hydrolase known as κ-carrageenase (EC 3.2.1.83). These enzymes are commonly sourced from marine bacteria, such as Pseudoalteromonas carrageenovora, which utilize seaweed polysaccharides as a carbon source.[10][11]

The enzyme specifically targets and cleaves the β-1,4 glycosidic bonds within the κ-carrageenan polymer. This hydrolytic process occurs via a retaining mechanism, involving a double-displacement reaction at the anomeric center.[1] The degradation rapidly reduces the viscosity of the carrageenan solution and increases the concentration of reducing sugars as the polysaccharide is broken down into smaller oligosaccharide units.[11] With prolonged incubation, the primary end-product of this enzymatic action is neocarrabiose-4-O-sulfate, which can be further processed if desulfation is required.[11] This protocol focuses on the initial depolymerization to produce the sulfated disaccharide.

Materials and Reagents

Reagent / Equipment Supplier & Catalog No. Notes
κ-CarrageenanSigma-Aldrich (e.g., C1263)Food-grade or higher purity.
Recombinant κ-CarrageenaseCommercially availableSource: e.g., Pseudoalteromonas carrageenovora. Activity should be known.
Tris-HClSigma-Aldrich (e.g., T5941)For buffer preparation.
Sodium Chloride (NaCl)Sigma-Aldrich (e.g., S9888)For buffer preparation and enzyme stability.
Hydrochloric Acid (HCl)Fisher Scientific (e.g., A144)For pH adjustment.
Sodium Hydroxide (NaOH)Fisher Scientific (e.g., S318)For pH adjustment.
3,5-Dinitrosalicylic Acid (DNS)Sigma-Aldrich (e.g., D0550)For reducing sugar assay.
Rochelle Salt (Potassium sodium tartrate)Sigma-Aldrich (e.g., S2377)For DNS reagent.
PhenolSigma-Aldrich (e.g., P4112)For DNS reagent.
D-GalactoseSigma-Aldrich (e.g., G0750)Standard for reducing sugar assay.
TLC Silica Gel 60 F254 PlatesMilliporeSigma (e.g., 105554)For reaction monitoring.
Butanol, Acetic Acid, WaterFisher ScientificFor TLC mobile phase.
pH meter---Calibrated.
Water bath or Incubator---Capable of maintaining ±0.5 °C.
Spectrophotometer or Plate Reader---For DNS assay (540 nm).
Centrifuge---For sample clarification.
Lyophilizer (Optional)---For product drying.

Experimental Protocol

This protocol is designed for a laboratory-scale reaction. Adjust volumes as needed for scale-up.

Preparation of Reagents and Buffers
  • Tris-HCl Buffer (50 mM, pH 7.0):

    • Dissolve 6.057 g of Tris base in 800 mL of deionized water.

    • Adjust the pH to 7.0 using concentrated HCl.

    • Bring the final volume to 1 L with deionized water.

    • Scientist's Note: The optimal pH for many κ-carrageenases, such as the one from Rhodopirellula sallentina SM41, is around 7.0.[12] This pH provides a balance between enzyme activity and stability.

  • κ-Carrageenan Substrate (0.5% w/v):

    • Disperse 0.5 g of κ-carrageenan powder into 100 mL of 50 mM Tris-HCl buffer (pH 7.0).

    • Heat the suspension to 60-70 °C with constant stirring until the carrageenan is fully dissolved. This may take 15-30 minutes. The solution will be viscous.

    • Cool the solution to the reaction temperature (e.g., 40 °C) before adding the enzyme.

    • Scientist's Note: Heating is necessary to fully hydrate and dissolve the carrageenan polymer chains, making the glycosidic bonds accessible to the enzyme. A 0.5% concentration is a common starting point for these reactions.[13]

  • DNS Reagent:

    • Solution A: Dissolve 10 g of DNS in 200 mL of 2 M NaOH.

    • Solution B: Dissolve 300 g of Rochelle salt in 500 mL of warm deionized water.

    • Slowly add Solution A to Solution B with stirring.

    • Bring the final volume to 1 L with deionized water. Store in a dark bottle at room temperature.

Enzymatic Degradation Workflow

The overall workflow involves substrate preparation, enzymatic reaction, progress monitoring, and finally, product analysis.

EnzymaticDegradationWorkflow sub_prep Substrate Preparation (0.5% κ-Carrageenan in Buffer) reaction Enzymatic Reaction (Add κ-Carrageenase, Incubate at 40°C) sub_prep->reaction monitoring Reaction Monitoring reaction->monitoring Time-course sampling termination Reaction Termination (Boil for 10 min) reaction->termination At desired endpoint tlc TLC Analysis monitoring->tlc dns DNS Assay (Reducing Sugar) monitoring->dns purification Product Purification (Centrifugation & Chromatography) termination->purification analysis Final Product Analysis (HPLC, MS, NMR) purification->analysis

Caption: Workflow for neocarrabiose production.

Step-by-Step Reaction Procedure
  • Reaction Setup:

    • Pre-warm 100 mL of the 0.5% κ-carrageenan solution to 40 °C in a water bath.[13]

    • Add the κ-carrageenase enzyme. The optimal enzyme concentration should be determined empirically, but a starting point of 10-50 U per gram of substrate is recommended.

    • Scientist's Note: The optimal temperature for many κ-carrageenases is around 40°C. For example, an enzyme from Photobacterium rosenbergii GDSX-4 showed optimal activity at this temperature.[13] Higher temperatures can lead to enzyme denaturation, while lower temperatures will slow the reaction rate.

  • Incubation:

    • Incubate the mixture at 40 °C with gentle agitation for a period ranging from 2 to 24 hours.

    • Take aliquots (e.g., 200 µL) at various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours) for analysis. Immediately boil the aliquots for 5 minutes to inactivate the enzyme before storing them for analysis.

  • Reaction Termination:

    • Once the desired level of degradation is achieved (as determined by monitoring), terminate the entire reaction by heating the mixture in a boiling water bath for 10 minutes to denature the enzyme.

    • Cool the reaction mixture to room temperature.

Data Analysis and Quality Control

A robust protocol requires methods to monitor progress and validate the final product.

Monitoring Progress with DNS Assay

The DNS assay measures the increase in reducing ends generated by hydrolysis.[14][15]

  • To 100 µL of your (appropriately diluted) reaction aliquot, add 100 µL of DNS reagent in a microtiter plate well or test tube.[16]

  • Heat at 95-100 °C for 5-15 minutes. A color change from yellow to reddish-brown will occur.[15][17]

  • Add 0.8 mL of distilled water and cool to room temperature.

  • Measure the absorbance at 540 nm.[16]

  • Calculate the concentration of reducing sugars against a standard curve prepared with D-galactose (0-0.5 mg/mL).[14] An increase in absorbance over time indicates successful hydrolysis.

Monitoring with Thin-Layer Chromatography (TLC)

TLC provides a qualitative view of the degradation, showing the disappearance of the high-molecular-weight substrate and the appearance of smaller oligosaccharide products.[4][13][18]

  • Spotting: Spot 2 µL of each time-point aliquot onto a silica gel TLC plate.

  • Mobile Phase: Develop the plate in a chamber with a solvent system of n-butanol:acetic acid:water (2:1:1, v/v/v).

  • Visualization: Dry the plate and visualize the spots by spraying with 10% sulfuric acid in ethanol, followed by heating at 110 °C for 10 minutes.

  • Interpretation: The initial substrate (time 0) will remain at the origin. As the reaction proceeds, spots corresponding to smaller oligosaccharides (like neocarrabiose) will appear and migrate further up the plate.[13]

Product Purification and Characterization
  • Clarification: After terminating the reaction, centrifuge the mixture (e.g., 10,000 x g for 20 min) to pellet the denatured enzyme and any insoluble material.

  • Purification (Advanced): For high-purity neocarrabiose, the supernatant can be further purified. Size-exclusion chromatography (e.g., using a Bio-Gel P2 column) is effective for separating oligosaccharides based on size.[19] Fractions can be collected and analyzed by TLC or HPLC.

  • Characterization (Advanced): The identity and purity of the final product should be confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[20][21] Nuclear Magnetic Resonance (NMR) spectroscopy can fully elucidate the structure, confirming it as neocarrabiose.[22][23][24]

Summary of Key Parameters & Troubleshooting

Parameter Recommended Value Rationale / Troubleshooting
Substrate κ-CarrageenanThe enzyme is specific to the β-1,4 linkages in κ-carrageenan.
Substrate Conc. 0.5% - 1.0% (w/v)Higher concentrations increase viscosity, hindering enzyme diffusion. If viscosity is too high, dilute the substrate.
Enzyme κ-CarrageenaseEnsure the enzyme is active and specific for κ-type carrageenan.
Temperature 35 - 45 °COptimal range for many κ-carrageenases.[3][12] Low temp = slow reaction. High temp = enzyme denaturation.
pH 7.0 - 8.0Optimal pH for enzyme activity and stability.[13][25] Deviations can significantly reduce activity. Check and calibrate pH meter.
Monitoring DNS Assay & TLCDNS shows quantitative progress; TLC shows qualitative product profile. If no change is observed, check enzyme activity or reaction conditions.

Conclusion

This protocol provides a reliable and scientifically grounded method for the enzymatic degradation of κ-carrageenan to produce neocarrabiose. By carefully controlling reaction parameters and utilizing appropriate monitoring techniques, researchers can achieve efficient and specific hydrolysis. The enzymatic approach offers a green and controlled alternative to chemical methods, paving the way for the scalable production of bioactive carrageenan oligosaccharides for applications in the pharmaceutical, nutraceutical, and cosmetic industries.

References

  • Enzymatic Process for the Carrageenolytic Bioconversion of Sulfated Polygalactans into β-Neocarrabiose and 3,6-Anhydro-d-galactose. Journal of Agricultural and Food Chemistry - ACS Publications. Available at: [Link]

  • Enzymatic Process for the Carrageenolytic Bioconversion of Sulfated Polygalactans into β-Neocarrabiose and 3,6-Anhydro- d -galactose | Request PDF. ResearchGate. Available at: [Link]

  • Pseudoalteromonas carrageenovora. Grokipedia. Available at: [Link]

  • Thin layer chromatography (TLC) of the κ-carrageenase degradation... ResearchGate. Available at: [Link]

  • Enzymatic Process for the Carrageenolytic Bioconversion of Sulfated Polygalactans into β-Neocarrabiose and 3,6-Anhydro-d-galactose. PubMed. Available at: [Link]

  • THE ENZYMIC HYDROLYSIS OF CARRAGEENAN BY PSEUDOMONAS CARRAGEENOVORA: PURIFICATION OF A κ-CARRAGEENASE. Canadian Science Publishing. Available at: [Link]

  • Bacterial carrageenases: an overview of production and biotechnological applications. PMC. Available at: [Link]

  • Insights into the κ/ι-carrageenan metabolism pathway of some marine Pseudoalteromonas species. ResearchGate. Available at: [Link]

  • Discovery of a novel iota carrageenan sulfatase isolated from the marine bacterium Pseudoalteromonas carrageenovora. Frontiers. Available at: [Link]

  • ι-Carrageenan catabolism is initiated by key sulfatases in the marine bacterium Pseudoalteromonas haloplanktis LL1. Applied and Environmental Microbiology - ASM Journals. Available at: [Link]

  • The complete λ-carrageenan depolymerization cascade from a marine Pseudoalteromonad revealed by structural analysis of the enzymes. PMC. Available at: [Link]

  • Recent Progress of Carrageenan-Degrading Enzymes. ResearchGate. Available at: [Link]

  • Biocatalytic Conversion of Carrageenans for the Production of 3,6-Anhydro-D-galactose. PMC. Available at: [Link]

  • A Novel κ-Carrageenase from Marine Bacterium Rhodopirellula sallentina SM41: Heterologous Expression, Biochemical Characterization and Salt-Tolerance Mechanism Investigation. PMC. Available at: [Link]

  • Quantification of Neoagaro-Oligosaccharide Production through Enzymatic Hydrolysis and Its Anti-Oxidant Activities. MDPI. Available at: [Link]

  • Extraction and Physicochemical Properties of Refined Kappa-Carrageenan from Kappaphycus alvarezii Originated. Unknown Source. Available at: [Link]

  • Enzymatic Verification and Comparative Analysis of Carrageenan Metabolism Pathways in Marine Bacterium Flavobacterium algicola. PMC. Available at: [Link]

  • Optimization of kappa-carrageenase production by Pseudoalteromonas sp. AJ5. ResearchGate. Available at: [Link]

  • Comparison of Two Methods for Assaying Reducing Sugars in the Determination of Carbohydrase Activities. PMC. Available at: [Link]

  • (PDF) Complete assignment of 1H and 13C NMR spectra of standard neo-ι-carrabiose oligosaccharides. ResearchGate. Available at: [Link]

  • kappa-carrageenan, 11114-20-8. thegoodscentscompany.com. Available at: [Link]

  • Comparative analysis of enzymatically digested kappa-carrageenans, using liquid chromatography on ion-exchange and porous graphitic carbon columns coupled to an evaporative light scattering detector. PubMed. Available at: [Link]

  • Carrageenan oligosaccharides: A comprehensive review of preparation, isolation, purification, structure, biological activities and applications. ResearchGate. Available at: [Link]

  • Characterization and Gel Properties of Low-Molecular-Weight Carrageenans Prepared by Photocatalytic Degradation. MDPI. Available at: [Link]

  • Enzymatic hydrolysis of agar: purification and characterization of neoagarobiose hydrolase and p-nitrophenyl alpha-galactoside hydrolase. PubMed. Available at: [Link]

  • Sequence Determination of Sulfated Carrageenan-Derived Oligosaccharides by High-Sensitivity Negative-Ion Electrospray Tandem Mass Spectrometry. ACS Publications. Available at: [Link]

  • Table 1 from Complete assignment of (1)H and (13)C NMR spectra of standard neo-iota-carrabiose oligosaccharides. Semantic Scholar. Available at: [Link]

  • Adapting the reducing sugars method with dinitrosalicylic acid to microtiter plates and microwave heating. SciELO. Available at: [Link]

  • Estimation of reducing sugars by Dinitrosalicylic acid method BCH 445 Biochemistry of Nutrition [Practical]. Unknown Source. Available at: [Link]

  • DNS Method for Reducing Sugar Estimation. Scribd. Available at: [Link]

  • A rapid method for the separation and analysis of carrageenan oligosaccharides released by iota- and kappa-carrageenase. ResearchGate. Available at: [Link]

  • Production of agaro- and carra- oligosaccharides by partial acid hydrolysis of galactans. Semantic Scholar. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Issues with Neocarrabiose quantification in complex mixtures

Welcome to the technical support center for neocarrabiose quantification. This resource is designed for researchers, scientists, and drug development professionals who are working with this unique disaccharide in complex...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for neocarrabiose quantification. This resource is designed for researchers, scientists, and drug development professionals who are working with this unique disaccharide in complex mixtures. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.

Introduction: The Challenge of Neocarrabiose Quantification

Neocarrabiose, a disaccharide unit derived from the enzymatic hydrolysis of carrageenan, presents a unique set of analytical challenges.[1][2][3] Its quantification is often complicated by the presence of interfering substances in complex biological or food matrices, its structural similarity to other sugars, and the potential for sulfate group heterogeneity.[3][4] This guide provides practical, field-proven insights to help you navigate these complexities and achieve accurate, reproducible results.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during neocarrabiose analysis, offering potential causes and validated solutions.

Issue 1: Poor Peak Resolution or Co-elution in HPLC/HPAEC-PAD

Question: I'm observing poor chromatographic resolution, with my neocarrabiose peak overlapping with other components in my sample. What could be the cause, and how can I improve the separation?

Answer:

Poor peak resolution is a common issue when analyzing complex carbohydrate mixtures.[5] Several factors can contribute to this problem, from sample preparation to the chromatographic conditions themselves.

Potential Causes & Solutions:

Potential Cause Explanation & Recommended Action
Inadequate Sample Cleanup Complex matrices from food or biological samples contain numerous compounds (proteins, lipids, salts, other carbohydrates) that can interfere with chromatographic separation.[6][7] Solution: Implement a robust sample preparation protocol. This may include protein precipitation, lipid removal through solvent extraction, and desalination using techniques like solid-phase extraction (SPE) with graphitized carbon or C18 cartridges. For high salt content, electro-dialysis can be an effective, albeit more complex, solution.[8]
Suboptimal Column Chemistry The choice of stationary phase is critical for resolving structurally similar carbohydrates. Solution: For High-Performance Anion-Exchange Chromatography (HPAEC), which is highly suitable for direct carbohydrate analysis without derivatization, columns like the Dionex CarboPac™ series (e.g., PA20, PA200) are recommended for their ability to separate isomers and oligosaccharides.[9][10][11][12] For Reversed-Phase HPLC of derivatized sugars, a C18 column is common, but the specific brand and chemistry can impact selectivity.[13]
Incorrect Mobile Phase Composition The elution strength and selectivity of the mobile phase directly impact component separation. Solution: For HPAEC-PAD, a gradient of sodium hydroxide and sodium acetate is typically used to elute carbohydrates.[10][12] Optimizing the gradient slope and concentration is key to resolving complex mixtures. For RP-HPLC of derivatized neocarrabiose (e.g., with 1-phenyl-3-methyl-5-pyrazolone, PMP), a gradient of acetonitrile and a buffer (e.g., ammonium acetate or phosphate buffer) is common. Methodical optimization of the gradient is crucial.[13][14]
Isomeric Interference Your sample may contain isomers of neocarrabiose or other disaccharides with very similar retention times. Solution: HPAEC-PAD is particularly powerful for separating isomeric sugars.[10] If using other methods, consider enzymatic specificity. For instance, the use of a specific κ-carrageenase will yield neocarrabiose from κ-carrageenan, which can help in peak identification.[2] Mass spectrometry (MS) coupling can also definitively distinguish between isomers based on fragmentation patterns.[3][4]
Issue 2: Low Signal Intensity or Poor Sensitivity

Question: My neocarrabiose peak is very small, or I'm struggling to detect it at low concentrations. How can I enhance the sensitivity of my assay?

Answer:

Low sensitivity can be a significant barrier to accurate quantification, especially when dealing with trace amounts of neocarrabiose. The solution often lies in optimizing the detection method or improving sample preparation.

Potential Causes & Solutions:

Potential Cause Explanation & Recommended Action
Inherent Low Response of Detector Neocarrabiose lacks a strong chromophore, making UV-Vis detection at low wavelengths non-specific and insensitive. Refractive Index (RI) detection, while universal for carbohydrates, also suffers from low sensitivity.[15] Solution: Utilize a more sensitive detection method. Pulsed Amperometric Detection (PAD) , when coupled with HPAEC, is a highly sensitive and selective method for direct detection of underivatized carbohydrates.[9][10][11] Alternatively, pre-column or post-column derivatization can be employed to attach a fluorescent or UV-active tag to the neocarrabiose molecule.[14][16][17][18]
Inefficient Derivatization If you are using a derivatization strategy, incomplete or variable reaction yields will lead to low and inconsistent signal. Solution: Optimize the derivatization reaction conditions (temperature, time, pH, and reagent concentration).[13][14] For example, when using PMP, reaction time and temperature are critical for achieving high yields with reducing sugars like neocarrabiose.[14] It is also essential to remove excess derivatization reagent, as it can interfere with detection.[19]
Sample Dilution Extensive sample preparation steps can lead to a dilution of the analyte below the limit of quantification (LOQ). Solution: Incorporate a sample concentration step in your workflow, such as vacuum centrifugation or solid-phase extraction with a step-elution. Also, validate your method to determine the LOQ and ensure your sample concentrations fall within the linear range of the assay.[15][20]
Matrix Effects in Mass Spectrometry When using LC-MS, co-eluting compounds from the matrix can suppress the ionization of neocarrabiose, leading to a lower signal. Solution: Improve upstream chromatographic separation to isolate the neocarrabiose peak from interfering matrix components. Consider using an internal standard (e.g., an isotopically labeled neocarrabiose, if available) to normalize for ionization suppression. A thorough sample cleanup is also critical.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best analytical method for quantifying neocarrabiose in a complex matrix like a food product?

For robust and sensitive quantification of neocarrabiose without derivatization, High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is often the method of choice.[9][10][11] It offers excellent resolution of carbohydrates, including isomers, and provides direct, highly sensitive detection.[9][11]

If HPAEC-PAD is not available, HPLC with pre-column derivatization followed by fluorescence or UV detection is a viable alternative.[14][17] Derivatization with agents like 1-phenyl-3-methyl-5-pyrazolone (PMP) can significantly enhance detection sensitivity.[13]

For applications requiring high specificity and structural confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable.[4][21][22] It can confirm the molecular weight of neocarrabiose and its fragments, which is particularly useful for distinguishing it from other disaccharides.[3][4]

Q2: Do I need to perform a hydrolysis step before analyzing neocarrabiose?

Neocarrabiose itself is a disaccharide. If you are quantifying free neocarrabiose that has already been liberated from the parent carrageenan polymer, then no further hydrolysis is needed. However, if you aim to determine the total neocarrabiose content within a carrageenan polymer, you must first perform a specific enzymatic hydrolysis using a κ-carrageenase.[2][23][24] This enzymatic step is crucial as it specifically cleaves the β-1,4 linkages in κ-carrageenan to release neocarrabiose units.[2] Acid hydrolysis is generally not recommended as it is less specific and can lead to degradation of the released sugars.

Q3: How do I prepare a calibration curve for neocarrabiose quantification?

A robust calibration curve is essential for accurate quantification.

  • Obtain a high-purity neocarrabiose standard.

  • Prepare a stock solution by accurately weighing the standard and dissolving it in a known volume of high-purity water or your initial mobile phase.

  • Create a series of working standards by serial dilution of the stock solution. The concentration range should bracket the expected concentration of neocarrabiose in your samples. A minimum of 5-6 concentration points is recommended.

  • Process and analyze each standard in the same way as your unknown samples, including any derivatization steps.

  • Construct the calibration curve by plotting the peak area (or height) against the concentration of the standards.

  • Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is generally considered acceptable.[15][20]

Q4: My neocarrabiose is sulfated. How does this affect my analysis?

The presence of sulfate groups adds complexity.

  • Chromatography: In HPAEC-PAD, the negatively charged sulfate groups will significantly alter the retention time, generally leading to stronger retention on the anion-exchange column. This can actually be advantageous for separating sulfated from non-sulfated sugars. In LC-MS, the mass will obviously be different, and the fragmentation pattern may also be affected, with potential loss of the sulfate group in the mass spectrometer.[3]

  • Quantification: It is crucial to use the correct standard. If you are quantifying a sulfated form of neocarrabiose (e.g., neocarrabiose-4-sulfate), you must use a standard of that specific sulfated disaccharide for your calibration curve. Using a non-sulfated standard will lead to inaccurate results.

  • Enzymatic Treatment: Some analytical workflows may involve enzymatic removal of sulfate groups using sulfatases to simplify the analysis.[25][26] If this approach is taken, it must be validated to ensure complete desulfation.

Part 3: Experimental Protocols & Visualizations

Protocol 1: Sample Preparation from a Semi-Solid Food Matrix

This protocol provides a general workflow for extracting neocarrabiose from a complex matrix.

  • Homogenization: Weigh approximately 1-5 grams of the sample into a centrifuge tube. Add 20 mL of an 80% ethanol solution. Homogenize using a high-speed homogenizer for 2-3 minutes. This step extracts low molecular weight carbohydrates while precipitating larger molecules like proteins and polysaccharides.[7]

  • Extraction: Place the homogenized sample in a water bath at 80°C for 30 minutes, vortexing every 10 minutes to enhance extraction.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the extracted sugars.

  • Lipid Removal (if necessary): If the sample is high in fat, add an equal volume of hexane to the supernatant, vortex vigorously for 1 minute, and centrifuge at 3,000 x g for 10 minutes. Discard the upper hexane layer.

  • Concentration & Reconstitution: Evaporate the solvent from the supernatant under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a known, small volume (e.g., 1-2 mL) of high-purity water or the initial mobile phase.

  • Clarification (SPE): Condition a C18 or graphitized carbon SPE cartridge according to the manufacturer's instructions. Pass the reconstituted sample through the cartridge to remove remaining non-polar interferences and colored compounds. Collect the eluate.

  • Final Filtration: Filter the final extract through a 0.22 µm syringe filter before injection into the HPLC/HPAEC system.

G cluster_0 Sample Preparation Workflow Sample 1. Homogenize Sample in 80% Ethanol Extraction 2. Heat Extraction (80°C, 30 min) Sample->Extraction Centrifuge1 3. Centrifugation (10,000 x g) Extraction->Centrifuge1 CollectSupernatant 4. Collect Supernatant Centrifuge1->CollectSupernatant LipidRemoval 5. Hexane Wash (Optional) CollectSupernatant->LipidRemoval Concentrate 6. Evaporate & Reconstitute LipidRemoval->Concentrate Proceed SPE 7. SPE Cleanup (C18/Carbon) Concentrate->SPE Filter 8. Syringe Filter (0.22 µm) SPE->Filter Analysis Ready for Analysis Filter->Analysis

Caption: A generalized workflow for extracting neocarrabiose from complex matrices.

Protocol 2: HPAEC-PAD Analysis of Neocarrabiose

This protocol outlines a typical HPAEC-PAD method.

  • System: An ion chromatography system equipped with a pulsed amperometric detector with a gold working electrode.

  • Column: Dionex CarboPac™ PA20 (3 x 150 mm) with a guard column (3 x 30 mm).[12]

  • Mobile Phase A: 100 mM Sodium Hydroxide (NaOH)

  • Mobile Phase B: 100 mM NaOH, 1 M Sodium Acetate (NaOAc)

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Gradient Program:

Time (min)%A%B
0.0955
20.07030
20.10100
25.00100
25.1955
35.0955
  • PAD Settings: Use a standard carbohydrate waveform as recommended by the instrument manufacturer.

G cluster_1 HPAEC-PAD Analytical Pathway Autosampler Autosampler (Sample Injection) Pump Gradient Pump (NaOH/NaOAc) Autosampler->Pump Column Anion-Exchange Column (CarboPac PA20) Pump->Column PAD Pulsed Amperometric Detector (PAD) Column->PAD DataSystem Data Acquisition & Analysis PAD->DataSystem

Caption: The logical flow of an HPAEC-PAD system for carbohydrate analysis.

References

  • Sample Preparation for the Determination of Carbohydrates in Food and Beverages. ResearchGate. Available at: [Link]

  • Postcolumn Derivatization Method for Determination of Reducing and Phosphorylated Sugars in Chicken by High Performance Liquid Chromatography. ACS Publications. Available at: [Link]

  • ADVANCED ANALYSIS OF CARBOHYDRATES IN FOODS. Digital CSIC. Available at: [Link]

  • VALIDATION OF AN ANALYTICAL METHOD FOR THE QUANTIFICATION OF 1-KESTOSE, GLUCOSE AND SUCROSE IN THE REACTION PRODUCTS OF A FRUCTO. SciELO. Available at: [Link]

  • Sample preparation for the analysis of complex carbohydrates by multicapillary gel electrophoresis with light-emitting diode induced fluorescence detection. PubMed. Available at: [Link]

  • VALIDATION OF AN ANALYTICAL METHOD FOR THE QUANTIFICATION OF 1-KESTOSE, GLUCOSE AND SUCROSE IN THE REACTION PRODUCTS OF A FRUCTOSYLTRANSFERASE. Journal of microbiology, biotechnology and food sciences. Available at: [Link]

  • Comparison of analytical methods for rapid & reliable quantification of plant-based carbohydrates for the quintessential bioenergy educator. bioRxiv. Available at: [Link]

  • Method development and validation for novel carbohydrates. RSSL. Available at: [Link]

  • ANALYSIS OF CARBOHYDRATES. University of Massachusetts. Available at: [Link]

  • Optimization of HPLC Detection of PMP Derivatives of Carbohydrates. Clemson University. Available at: [Link]

  • Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides from Agro-Industrial Wastes. PubMed Central. Available at: [Link]

  • Analysis of Carbohydrates by UltraPerformance Liquid Chromatography and Mass Spectrometry. Waters Corporation. Available at: [Link]

  • Derivatization. Chemistry LibreTexts. Available at: [Link]

  • On-line liquid chromatography electrospray ionization mass spectrometry for the characterization of kappa- and iota-carrageenans. Application to the hybrid iota-/nu-carrageenans. PubMed. Available at: [Link]

  • Validation of the Test Method - Determination of Available Carbohydrates in Cereal and Cereal Products, Dairy Products, Vegetables, Fruit and Related Food Products and Animal Feeds: Collaborative Study, Final Action 2020.07. ResearchGate. Available at: [Link]

  • Biocatalytic Conversion of Carrageenans for the Production of 3,6-Anhydro-D-galactose. ACS Publications. Available at: [Link]

  • On-line liquid chromatography-electrospray ionisation mass spectrometry for κ-carrageenan oligosaccharides with a porous graphitic carbon column. ResearchGate. Available at: [Link]

  • Electrospray Ionization Mass Spectrometric Analysis of κ-Carrageenan Oligosaccharides Obtained by Degradation with κ-Carrageenase from Pedobacter hainanensis. ACS Publications. Available at: [Link]

  • Analysis of Sugars in Feeds by HPLC with Post-column Derivatization and Fluorescence Detection. LCGC International. Available at: [Link]

  • Sequence Determination of Sulfated Carrageenan-Derived Oligosaccharides by High-Sensitivity Negative-Ion Electrospray Tandem Mass Spectrometry. ACS Publications. Available at: [Link]

  • Simultaneous Quantification of κ-Carrageenan Oligosaccharides of DP 3, 5 and 7 by LC-MS/MS: Application to an in vitro Absorption Study. ResearchGate. Available at: [Link]

  • Analysis of carrageenans by matrix-assisted laser desorption/ionization and electrospray ionization mass spectrometry. I.kappa-Carrageenans. ResearchGate. Available at: [Link]

  • The Determination of Carbohydrates by High-Performance Anion-Exchange Chromatography Coupled with Pulsed Amperometric Detection (HPAEC-PAD). Springer Nature Experiments. Available at: [Link]

  • Identification and Characterization of a New Thermophilic κ-Carrageenan Sulfatase. ACS Publications. Available at: [Link]

  • Enzymatic Verification and Comparative Analysis of Carrageenan Metabolism Pathways in Marine Bacterium Flavobacterium algicola. PubMed Central. Available at: [Link]

  • A rapid method for the separation and analysis of carrageenan oligosaccharides released by iota- and kappa-carrageenase. ResearchGate. Available at: [Link]

  • Enzymatic Process for the Carrageenolytic Bioconversion of Sulfated Polygalactans into β-Neocarrabiose and 3,6-Anhydro-d-galactose. PubMed. Available at: [Link]

  • Separation of All Classes of Carbohydrates by HPAEC-PAD. LCGC International. Available at: [Link]

  • A protocol for quantifying mono- and polysaccharides in seawater and related saline matrices by electro-dialysis (ED) – combined with HPAEC-PAD. Ocean Science. Available at: [Link]

  • High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD). Creative Biolabs. Available at: [Link]

  • Enzymatic Process for the Carrageenolytic Bioconversion of Sulfated Polygalactans into β-Neocarrabiose and 3,6-Anhydro-d-galactose. ACS Publications. Available at: [Link]

  • LC/CE–MS tools for the analysis of complex arabino-oligosaccharides. Wageningen University & Research. Available at: [Link]

  • Enzymatic Process for the Carrageenolytic Bioconversion of Sulfated Polygalactans into β-Neocarrabiose and 3,6-Anhydro- d -galactose. ResearchGate. Available at: [Link]

  • The complete λ-carrageenan depolymerization cascade from a marine Pseudoalteromonad revealed by structural analysis of the enzymes. PubMed Central. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Enzymatic Desulfation Reactions

Welcome to the Technical Support Center for Enzymatic Desulfation. As a Senior Application Scientist, I have compiled this guide to address the nuanced thermodynamic and kinetic challenges of removing sulfate groups from...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Enzymatic Desulfation. As a Senior Application Scientist, I have compiled this guide to address the nuanced thermodynamic and kinetic challenges of removing sulfate groups from complex biomolecules, such as glycosaminoglycans (GAGs), glucosinolates, and sterols. Desulfation is not merely a matter of mixing an enzyme and a substrate; it is a highly sensitive system requiring precise environmental control.

Part 1: Fundamentals & FAQs

Q: Why is my sulfatase inactive even when operating at the manufacturer's recommended pH and temperature? A: The causality often lies in the buffer composition rather than just the pH value. Sulfatases are highly sensitive to ionic environments. For example, while Aerobacter aerogenes arylsulfatase has an optimal pH of 7.1 at 37°C[1], utilizing a phosphate buffer can lead to competitive inhibition because the phosphate ion structurally mimics the sulfate leaving group. Furthermore, specific enzymes require metal cofactors for structural stability; the sulfatase PyuS from Pedobacter yulinensis achieves its maximum thermal stability (Tm ~48°C) only in a Sodium Acetate buffer (pH 6.5) supplemented with Calcium[2]. Always verify that your buffer species does not compete with the active site.

Q: How does product inhibition affect my desulfation yield over time, and how do I prevent it? A: During hydrolysis, inorganic sulfate is cleaved and released into the reaction matrix. This free sulfate acts as a potent product inhibitor by binding directly to the enzyme-substrate complex, shifting the reaction kinetics via mixed or uncompetitive inhibition[3]. To sustain high catalytic rates ( kcat​ ), you must either maintain the initial substrate concentration at least 5 times above the Km​ [1], or employ a continuous dialysis/flow system to clear inorganic sulfate from the microenvironment.

Q: I am trying to desulfate heparin for structural analysis, but the polymer is degrading. Why? A: Commercial broad-spectrum sulfatases (e.g., from Abalone entrails or Helix pomatia) are often crude extracts containing contaminating glycosidases[4]. When subjected to prolonged incubation (e.g., 18 hours at 37°C)[5], these glycosidases cleave the glycosidic bonds of heparin, leading to depolymerization. You must either use highly purified recombinant sulfatases, apply ethanol fractionation to purify the extract[4], or supplement the reaction with specific glycosidase inhibitors.

Part 2: Troubleshooting Specific Workflows

Troubleshooting Issue Low Desulfation Yield Check1 Check Buffer & pH Issue->Check1 Check2 Check Enzyme Specificity Issue->Check2 Inhib Product Inhibition? Issue->Inhib Sol1 Avoid Phosphate Buffers Optimize to pH 5.0-7.5 Check1->Sol1 Sol2 Match Regioselectivity (e.g., ARSG for 3-O-Sulfate) Check2->Sol2 Sol3 Increase Substrate Conc. or Dialyze Free Sulfate Inhib->Sol3

Logic tree for diagnosing and resolving low enzymatic desulfation yields.

Issue A: Incomplete Regioselective Desulfation in Heparan Sulfate (HS)

  • Root Cause: Lack of enzyme specificity for rare sulfation patterns. Broad-spectrum arylsulfatases often fail to cleave sterically hindered sulfates, such as the 3-O-sulfate group on glucosamine residues in HS.

  • Resolution: Switch to a highly regioselective enzyme. Human lysosomal arylsulfatase G (ARSG) specifically targets 3-O-sulfated glucosamine residues. Coupling ARSG digestion with hydrophilic interaction liquid chromatography-mass spectrometry (HILIC-MS) ensures complete cleavage and accurate quantification of these rare motifs[6].

Issue B: Peak Broadening or Shifted Retention Times in HPLC post-desulfation

  • Root Cause: Incomplete desulfation of the target molecule (e.g., sinigrin) leaves a mixture of native and desulfo-glucosinolates, which interact differently with the stationary phase.

  • Resolution: Ensure the Helix pomatia sulfatase is adequately purified and the reaction is buffered strictly at pH 5.8. The enzymatic removal of the sulfate group drastically changes the HPLC retention time (e.g., from 4.24 to 11.87 minutes for sinigrin)[4]. Drive the reaction to completion by optimizing the enzyme-to-substrate ratio.

Part 3: Quantitative Optimization Parameters

To ensure reproducibility, cross-reference your target substrate with the empirically validated kinetic parameters of the sulfatases listed below:

Enzyme SourceOptimal pHOptimal Temp (°C)Apparent Km​ Primary Target / Application
Aerobacter aerogenes7.1371.03 mM (pNPS)General Arylsulfates[1]
P. carrageenovora7.040–451.15 mM (pNPS)Recombinant Arylsulfatase Assays[3]
Pedobacter yulinensis6.548 (with Ca²⁺)N/AStructural Studies / General[2]
Helix pomatia5.8370.15 mM (Sinigrin)Glucosinolate Desulfation[4]
Human ARSG4.0–5.030–37N/A3-O-Sulfated Heparan Sulfate[6]
Part 4: Self-Validating Experimental Protocols

Workflow Start Substrate Preparation (Buffer Exchange) Enzyme Enzyme Addition (Specific Sulfatase + Cofactors) Start->Enzyme Incubation Incubation (Optimized pH & Temp) Enzyme->Incubation Inactivation Reaction Termination (Heat or pH Shift) Incubation->Inactivation Analysis Downstream Analysis (HPLC / HILIC-MS / CE) Inactivation->Analysis

Standard Workflow for Enzymatic Desulfation of Complex Carbohydrates.

Protocol 1: Regioselective 3-O-Desulfation of Heparan Sulfate using ARSG

This protocol is designed to isolate and desulfate 3-O-sulfated glucosamine moieties for HILIC-MS analysis, validating the presence of anticoagulant pentasaccharide sequences[6].

  • Substrate Preparation: Dissolve 10 µg of Heparan Sulfate in 50 mM Sodium Acetate buffer (pH 5.0). Self-Validation Check: Ensure no phosphate buffers are used to prevent competitive inhibition.

  • Enzyme Addition: Add 1-2 µg of purified recombinant Human ARSG to the mixture.

  • Incubation: Incubate the reaction at 37°C for 12–16 hours.

  • Termination: Heat-inactivate the enzyme by boiling the sample at 95°C for 5 minutes.

  • Analytical Validation: Inject 1–3 µL of the digested mixture into a HILIC-MS system. Use a gradient of 35–55% ammonium formate (7.5 mM, pH 4.0) and acetonitrile over 15 minutes[6]. The disappearance of the 3-O-sulfated tetrasaccharide mass peak confirms complete desulfation.

Protocol 2: Preparation of Desulfo-Glucosinolates (Sinigrin) for HPLC

Desulfation is the critical "key" to achieving high-resolution separation of glucosinolates from vegetable sources[4].

  • Enzyme Purification: Purify crude Helix pomatia sulfatase using ethanol fractionation to remove contaminating isomerases and glycosidases[4].

  • Reaction Setup: Mix the purified sulfatase with 0.15 mM sinigrin standard in a buffered solution strictly adjusted to pH 5.8[4].

  • Incubation: Incubate overnight at room temperature or 37°C.

  • Elution & Detection: Elute the desulfoglucosinolate with ultra-pure water. Analyze via HPLC with UV detection at 229 nm. Self-Validation Check: A successful reaction will shift the retention time of sinigrin from ~4.24 minutes to ~11.87 minutes[4].

References
  • Title: Enzymatic Hydrolysis of an Organic Sulfur Compound Source: SCIRP URL
  • Source: PMC (NIH)
  • Title: Purification and characterization of the recombinant arylsulfatase cloned from Pseudoalteromonas carrageenovora Source: DOI URL
  • Title: Sinigrin glucosinolate: spectral and chromatographic characteristics before and after enzyme-assisted sulphatase hydrolysis Source: SciSpace URL
  • Source: International Immunology (Oxford Academic)
  • Source: Analytical Chemistry (ACS Publications)

Sources

Troubleshooting

Technical Support Center: Neocarrabiose Extraction &amp; Purification

Welcome to the Advanced Applications Support Center. This guide is designed for researchers, biochemists, and drug development professionals optimizing the extraction, depolymerization, and purification of neocarrabiose...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. This guide is designed for researchers, biochemists, and drug development professionals optimizing the extraction, depolymerization, and purification of neocarrabiose (DP2) from red algal galactans. Below, you will find mechanistic troubleshooting guides, self-validating protocols, and quantitative benchmarks to resolve common bottlenecks in your workflows.

Section 1: Substrate Preparation & Upstream Bottlenecks

Q1: Why is the extraction yield of neocarrabiose from raw red algal biomass inconsistently low, even with excess enzyme loading?

Mechanistic Causality: Raw red algal biomass contains biological precursors known as mu ( μ )- and nu ( ν )-carrageenans[1]. These precursors lack the critical 3,6-anhydro-D-galactose (DA) bridge, rendering them highly resistant to standard endolytic κ -carrageenases. If you bypass or under-optimize the alkaline pretreatment, the enzyme cannot dock to the substrate cleft, leading to truncated depolymerization and drastically reduced neocarrabiose yields[1].

Self-Validating Protocol: Alkaline Pretreatment & Extraction

  • Alkaline Soaking: Suspend 2 g of dried red algal biomass in 100 mL of 4% (w/v) KOH[1].

  • Thermal Cyclization: Incubate the suspension at 90°C for 2 hours with continuous mechanical stirring.

    • Self-Validation Check: The solution viscosity should noticeably increase as the μ

      • and ν -moieties undergo chemical cyclization into cleavable κ
      • and ι -carrageenans.
  • Neutralization: Cool the suspension to room temperature, filter the biomass, and wash thoroughly with distilled water until the effluent reaches a stable pH of 7–8[1].

  • Hot Water Extraction: Resuspend the neutralized biomass in distilled water and extract at 90°C for 2 hours to solubilize the mature carrageenan polymers[1].

Section 2: Enzymatic Depolymerization & Kinetic Control

Q2: During enzymatic depolymerization, my reaction stalls at neocarratetraose (DP4). How can I drive the reaction to specifically yield neocarrabiose (DP2)?

Mechanistic Causality: Most wild-type κ -carrageenases (e.g., those in the GH16 family) operate via an endolytic cleavage mechanism. Their active site cleft requires a minimum substrate length, meaning they preferentially cleave internal β -1,4 linkages but cannot efficiently hydrolyze tetrasaccharides (N κ 4) into disaccharides (N κ 2)[2]. To shift the product profile toward neocarrabiose, you must utilize a truncated mutant enzyme (such as OUC-FaKC16Q) that lacks the C-terminal substrate-binding domain—thereby altering the binding cleft to accept N κ 4[3]—or employ a multi-enzyme cascade[4].

Self-Validating Protocol: Multi-Enzyme Cascade for β -Neocarrabiose

  • Primary Depolymerization: Incubate 10 mg/mL κ -carrageenan with recombinant κ -carrageenase (1 U per 10 mg substrate) at 40°C for 24 hours[5].

    • Self-Validation Check: Monitor the reaction via viscometry; a rapid viscosity drop within the first 60 minutes confirms active endo-depolymerization[5].

  • Targeted Monomerization: Introduce a mutant exo-acting carrageenase (e.g., OUC-FaKC16Q) or a specific GH127/GH129 α -1,3 anhydrogalactosidase to cleave the accumulated N κ 4 into N κ 2[3][4].

  • Desulfation (Optional): If non-sulfated β -neocarrabiose ( β -NC2) is required for your assay, introduce specific sulfatases to remove the C4 sulfate groups[4].

NeocarrabiosePathway Biomass Red Algal Biomass (μ/ν-carrageenan) Pretreatment Alkaline Pretreatment (4% KOH, 90°C) Biomass->Pretreatment Extraction KappaCarrageenan κ-Carrageenan Polymer Pretreatment->KappaCarrageenan Thermal Cyclization EndoEnzyme Wild-Type κ-Carrageenase (Endolytic Cleavage) KappaCarrageenan->EndoEnzyme Tetrasaccharide Neocarratetraose (DP4 Intermediate) EndoEnzyme->Tetrasaccharide Depolymerization ExoEnzyme Mutant Carrageenase (e.g., OUC-FaKC16Q) Tetrasaccharide->ExoEnzyme Neocarrabiose Neocarrabiose (DP2 Target) ExoEnzyme->Neocarrabiose Targeted Monomerization Desulfation Sulfatase Treatment (Optional) Neocarrabiose->Desulfation BetaNC2 Nonsulfated β-NC2 Desulfation->BetaNC2 Sulfate Removal

Fig 1. Multi-enzyme bioconversion pathway from raw algal biomass to neocarrabiose (DP2).

Section 3: Downstream Purification & Analytical Validation

Q3: What is the most reliable method for separating neocarrabiose from the crude oligosaccharide mixture, considering it lacks a strong UV chromophore?

Mechanistic Causality: Carrageenan oligosaccharides (KCOs) do not possess conjugated double bonds, making standard UV detection at 280nm or 254nm practically blind to them. Furthermore, separating DP2 from DP4 and DP6 requires high-resolution techniques due to their similar charge-to-mass ratios. Coupling Medium Pressure Liquid Chromatography (MPLC) with an Evaporative Light Scattering Detector (ELSD) provides universal detection based on particle scattering rather than UV absorbance, allowing for precise fractionation of KCOs[6].

Self-Validating Protocol: MPLC-ELSD Purification

  • Sample Preparation: Concentrate the enzymatic hydrolysate and filter through a 0.22 μ m membrane to remove residual proteins.

  • Column Equilibration: Use a specialized oligosaccharide separation column (e.g., Spherisorb ODS1, 250 x 4 mm) equilibrated with the mobile phase[7].

  • Elution Gradient: Run a gradient of methanol and water. For ion-pair liquid chromatography, use 5 mM heptylamine (pH 4) as the ion-pairing agent to enhance the retention of the highly polar sulfated neocarrabiose[7].

  • Detection & Fractionation: Set the ELSD drift tube temperature to 60°C and nebulizer gas flow to 1.5 L/min. Collect the peak corresponding to DP2.

    • Self-Validation Check: The total yield of purified KCO powders should be ~5.02% (w/w) relative to the starting carrageenan mass[6].

Q4: My ESI-MS spectra for sulfated neocarrabiose show extensive adduct formation and sulfate loss. How do I stabilize the molecular ions for structural validation?

Mechanistic Causality: The sulfate group at the C4 position of neocarrabiose is highly labile. High cone voltages during Electrospray Ionization Mass Spectrometry (ESI-MS) induce in-source fragmentation, leading to the premature loss of the sulfate group (observed as an m/z 80 neutral loss)[5].

Self-Validating Protocol: ESI-MS Optimization

  • Ion-Pairing Infusion: Evaporate the mobile phase from the isolated oligomer and reconstitute the residue in a 4:1 Acetonitrile-water mixture[7].

  • Positive-Ion Mode Stabilization: If operating in positive-ion mode, ensure the presence of heptylammonium ions (carried over from the purification step). The neocarrabiose will form stable adducts with heptylamine, preventing premature desulfation[7].

  • Voltage Tuning: Maintain a low cone voltage to prevent in-source desulfation.

    • Self-Validation Check: In negative ion mode, look for the intact free acid form at m/z 403.06, or the sodium adduct at m/z 425.04[5]. The presence of an m/z 97 fragment in MS/MS definitively confirms the retention of the sulfate group[5].

Quantitative Data Summary: Extraction & Purification Metrics

ParameterSubstrateCatalyst / MethodTarget OutputYield / EfficiencyRef
Enzymatic Bioconversion κ -carrageenan (1 g) κ -carrageenase + GH127/GH129 β -Neocarrabiose ( β -NC2)0.52 g / g substrate[4]
Enzymatic Bioconversion κ -carrageenan (1 g) κ -carrageenase + GH127/GH1293,6-anhydro-d-galactose0.24 g / g substrate[4]
Chromatographic Recovery κ -carrageenan hydrolysateMPLC-ELSD SystemPurified KCOs (DP2–DP6)~5.02% (w/w) total yield[6]
Enzyme Activity (Cold-Adapted) λ -carrageenanOUC-CglA (GH150 family) λ -neocarrabiose (N λ 2)418.7 U/mg at 20°C[8]
Enzyme Activity (Mesophilic) κ -carrageenanPedobacter hainanensis enzymeNeocarratetraose (DP4)700.53 U/mg at 40°C[2]

Sources

Reference Data & Comparative Studies

Validation

Comparing the cytotoxicity of Neocarrabiose and carrabiose

The Cytotoxicity of Carrageenan-Derived Disaccharides: A Comparative Guide on Neocarrabiose vs. Carrabiose Marine-derived carbohydrates are increasingly recognized for their diverse biological activities. Among these, ca...

Author: BenchChem Technical Support Team. Date: March 2026

The Cytotoxicity of Carrageenan-Derived Disaccharides: A Comparative Guide on Neocarrabiose vs. Carrabiose

Marine-derived carbohydrates are increasingly recognized for their diverse biological activities. Among these, carrageenans—sulfated galactans extracted from red seaweeds—can be depolymerized into distinct oligosaccharides with radically different pharmacological profiles. For drug development professionals and application scientists, understanding the structural nuances between carrabiose and neocarrabiose is critical.

This guide provides an objective, data-driven comparison of their cytotoxic profiles, detailing the mechanistic causality behind their biological behavior and the self-validating experimental protocols used to evaluate them.

Structural Divergence and Mechanistic Causality

While carrabiose and neocarrabiose are isomeric disaccharides derived from the same parent polymer (e.g., κ-carrageenan), their method of depolymerization dictates which monosaccharide resides at the reducing end. This single structural variable is the absolute determinant of their cytotoxicity[1].

  • Carrabiose (Acid Hydrolysis Product): Mild acid hydrolysis preferentially cleaves the more labile α-(1→3) glycosidic linkages in carrageenan. This yields carrabiose, placing the unique 3,6-anhydro-D-galactose (DA) at the reducing end. In aqueous environments, this DA residue exists in equilibrium with a masked aldehyde group (hydrate) . This aldehyde acts as a hard electrophile, forming toxic adducts with biological nucleophiles (such as primary amines in proteins and nucleic acids), triggering apoptosis in tumor cells[2].

  • Neocarrabiose (Enzymatic Hydrolysis Product): Enzymatic degradation using specific GH16 family κ-carrageenases strictly cleaves the β-(1→4) linkages. This yields neocarrabiose, placing the D-galactose-4-sulfate (G4S) at the reducing end[3]. Because standard galactose forms a highly stable hemiacetal ring, it lacks the reactive masked aldehyde, rendering neocarrabiose fundamentally non-cytotoxic[4].

G Carrageenan κ-Carrageenan Polymer Enzyme Enzymatic Hydrolysis (κ-Carrageenase GH16) Carrageenan->Enzyme Acid Mild Acid Hydrolysis Carrageenan->Acid Neocarrabiose κ-Neocarrabiose (Reducing End: D-Galactose) Enzyme->Neocarrabiose Carrabiose κ-Carrabiose (Reducing End: 3,6-anhydro-D-galactose) Acid->Carrabiose MechNeo Stable Ring Structure Low Electrophilicity Neocarrabiose->MechNeo MechCarra Masked Aldehyde (Hydrate) Hard Electrophile Carrabiose->MechCarra ResultNeo Low/No Cytotoxicity (Safe for Functional Foods) MechNeo->ResultNeo ResultCarra High Cytotoxicity (Apoptosis in Tumor Cells) MechCarra->ResultCarra

Structural divergence and cytotoxicity mechanisms of carrageenan disaccharides.

Comparative Cytotoxicity Data

The presence of the masked aldehyde makes carrabiose highly effective against various tumor cell lines (e.g., LM2 breast adenocarcinoma). When carrabiose is chemically reduced to carrabiitol (converting the aldehyde to an alcohol), the cytotoxicity is completely abolished, proving the causal relationship between the aldehyde moiety and cell death[5]. Neocarrabiose, lacking this moiety naturally, mirrors the safety profile of carrabiitol.

Table 1: Cytotoxicity Profiles of Carrageenan Disaccharides (48h Exposure on LM2 Cells)

CompoundGeneration MethodReducing End ResidueMasked Aldehyde?IC₅₀ (mg/mL)Cytotoxicity Profile
κ-Carrabiose Mild Acid Hydrolysis3,6-anhydro-D-galactoseYes (Hydrate)0.043 ± 0.009Highly Cytotoxic
ι-Carrabiose Mild Acid Hydrolysis3,6-anhydro-D-galactoseYes (Hydrate)0.338 ± 0.035Moderately Cytotoxic
κ-Neocarrabiose Enzymatic (GH16)D-galactose-4-sulfateNo> 1.000Negligible / Safe
κ-Carrabiitol Chemical Reduction3,6-anhydro-D-galactitolNo (Reduced)> 1.000Negligible / Safe

Data synthesized from in vitro assays demonstrating the structure-activity relationship of carrageenan derivatives[1].

Self-Validating Experimental Protocols

To accurately assess and compare the cytotoxicity of these disaccharides, researchers must utilize stringently controlled workflows. The following protocols are designed as self-validating systems, ensuring that observed cell death is a direct result of the compound's electrophilicity rather than experimental artifacts.

Protocol A: Preparation of Pure Disaccharides
  • For Carrabiose: Subject native κ-carrageenan to mild acid hydrolysis (0.1 M HCl at 60°C for 4 hours). Causality: The controlled temperature and acid concentration selectively break the α-(1→3) bonds without degrading the delicate 3,6-anhydro-D-galactose ring. Neutralize immediately with NaOH to prevent further monomerization.

  • For Neocarrabiose: Incubate native κ-carrageenan with recombinant κ-carrageenase (GH16 family) in a buffered solution (pH 7.0) at 40°C for 24 hours. Causality: The enzyme's strict stereospecificity guarantees cleavage exclusively at the β-(1→4) linkage, preserving the sulfation patterns and yielding pure neocarrabiose[3].

Protocol B: MTT Cytotoxicity Assay Workflow

The MTT assay relies on the metabolic reduction of tetrazolium salts to formazan by active mitochondrial reductases. This serves as a highly reliable, direct proxy for cell viability.

  • Cell Seeding: Seed LM2 tumor cells at a density of 1×104 cells/well in a 96-well plate using DMEM supplemented with 5% Fetal Bovine Serum (FBS). Note: Using 5% FBS instead of 10% prevents serum proteins from excessively scavenging the electrophilic aldehyde of carrabiose, which could mask its true cytotoxic potential.

  • Compound Treatment: After 24 hours of adhesion, replace the media with fresh media containing serial dilutions of carrabiose or neocarrabiose (0.01 to 1.0 mg/mL). Incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Solubilization: Carefully aspirate the media and add 100 µL of pure DMSO to each well. Causality: DMSO ensures the complete dissolution of the crystalline formazan. Incomplete solubilization is a primary cause of optical artifacts and false-negative toxicity readings.

  • Quantification: Measure absorbance at 570 nm using a microplate reader, utilizing 630 nm as a reference wavelength to subtract background cellular debris noise.

Workflow Seed 1. Cell Seeding (LM2 Tumor Cells) Treat 2. Compound Treatment (48h Exposure) Seed->Treat MTT 3. MTT Addition (Metabolic Reduction) Treat->MTT Solubilize 4. Solubilization (DMSO Buffer) MTT->Solubilize Read 5. Absorbance Reading (570 nm) Solubilize->Read

Step-by-step MTT cytotoxicity assay workflow for evaluating disaccharides.

Conclusion for Drug Development

The comparison between carrabiose and neocarrabiose highlights a fundamental principle in carbohydrate chemistry: the position of the glycosidic cleavage dictates the reducing end, which in turn acts as the master switch for bioactivity.

  • Carrabiose should be actively investigated as a targeted antineoplastic agent or as a cytotoxic payload in antibody-drug conjugates (ADCs) due to its potent, aldehyde-driven apoptotic induction.

  • Neocarrabiose , conversely, is the superior candidate for applications requiring high biocompatibility, such as functional foods, prebiotics, or antiviral formulations, where cytotoxicity must be strictly avoided[4].

References

  • Calvo, G. H., et al. "Disaccharides obtained from carrageenans as potential antitumor agents." Scientific Reports (2019). Available at:[Link]

  • Michel, G., et al. "Structural insights into marine carbohydrate degradation by family GH16 κ-carrageenases." Journal of Biological Chemistry (2001). Available at:[Link]

  • Zhu, B., et al. "Enzymatic Process for the Carrageenolytic Bioconversion of Sulfated Polygalactans into β-Neocarrabiose and 3,6-Anhydro-d-galactose." Marine Drugs (2023). Available at:[Link]

Sources

Comparative

Comparative Bioactivity of Neocarrabiose vs. Higher-Order Carrageenan Oligosaccharides

Carrageenans, high-molecular-weight sulfated polysaccharides extracted from red seaweeds, possess immense therapeutic potential. However, their macromolecular nature and poor water solubility severely limit their bioavai...

Author: BenchChem Technical Support Team. Date: March 2026

Carrageenans, high-molecular-weight sulfated polysaccharides extracted from red seaweeds, possess immense therapeutic potential. However, their macromolecular nature and poor water solubility severely limit their bioavailability and clinical application. Enzymatic depolymerization of carrageenan yields carrageenan oligosaccharides (COs) with defined degrees of polymerization (DP).

Among these, neocarrabiose (DP2) —the fundamental disaccharide unit—has emerged as a highly potent bioactive molecule. This guide provides an objective, data-driven comparison of neocarrabiose against higher-order carrageenan oligosaccharides (such as neocarratetraose [DP4] and neocarrahexaose [DP6]), detailing their structural differences, divergent bioactivities, and the self-validating experimental protocols required for their isolation and characterization.

Structural Profiling: The DP Dependency

Carrageenan oligosaccharides are characterized by alternating linkages of D-galactose and 3,6-anhydro-D-galactose, with varying degrees of sulfation depending on the source polymer ( κ -, ι -, or λ -carrageenan). The biological efficacy of these molecules is intrinsically linked to their structural size and charge density.

  • Neocarrabiose (DP2): The smallest active repeating unit. For example, κ -neocarrabiose consists of 3,6-anhydro- α -D-galactose linked to β -D-galactose-4-sulfate. Its low molecular weight allows for rapid cellular uptake.

  • Neocarratetraose (DP4) & Neocarrahexaose (DP6): Larger oligomers that retain more of the native helical conformation and possess a higher absolute number of sulfate groups, which act as strong electron donors.

Comparative Bioactivity: Size Dictates Function

The bioactivity of COs does not scale linearly with size. Instead, specific biological pathways favor distinct degrees of polymerization.

Anti-Inflammatory Efficacy: The Superiority of Neocarrabiose

Recent comparative studies utilizing RAW264.7 macrophage models demonstrate that smaller oligomers exert stronger intracellular anti-inflammatory effects. Treatment with λ -neocarrabiose (DP2) significantly outperforms λ -neocarraoctaose (DP8) in inhibiting the secretion of pro-inflammatory cytokines (TNF- α , IL-6, IL-1 β ) and Nitric Oxide (NO) .

Mechanistic Causality: DP2 exhibits a strict dose-dependent inhibition of the NF- κ B signaling pathway. Its small size facilitates efficient transmembrane penetration, allowing it to directly interfere with the intracellular phosphorylation of I κ B, preventing NF- κ B nuclear translocation. Larger molecules like DP8 fail to exhibit this dose-dependency, likely due to steric hindrance at the cell membrane .

NFkBPathway LPS LPS Stimulation TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex Activation TLR4->IKK IkB IκB Phosphorylation & Degradation IKK->IkB NFkB NF-κB Translocation (Nucleus) IkB->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β, NO) NFkB->Cytokines Neocarrabiose Neocarrabiose (DP2) Neocarrabiose->NFkB Inhibits Translocation

Caption: Neocarrabiose (DP2) inhibits the NF-κB signaling pathway in macrophages.

Antioxidant & ROS Scavenging: The Advantage of Higher DP

Conversely, for extracellular Reactive Oxygen Species (ROS) scavenging, larger oligomers are superior. A structural-functional evaluation of κ -COs revealed that κ -neocarrahexaose (DP6) exhibited the highest inhibition of ROS production compared to its DP2 and DP4 counterparts .

Mechanistic Causality: Antioxidant capacity in sulfated polysaccharides is heavily dependent on the availability of electron-donating sulfate groups. DP6 provides a higher localized density of sulfate groups capable of neutralizing free radicals before they induce lipid peroxidation.

Quantitative Bioactivity Summary
Bioactivity ParameterNeocarrabiose (DP2)Neocarratetraose (DP4)Neocarrahexaose (DP6)Primary Mechanism of Action
Anti-Inflammatory (TNF- α / IL-6 reduction) High (Dose-dependent)ModerateLowIntracellular NF- κ B inhibition
Antioxidant (ROS Scavenging) LowModerateHigh Extracellular electron donation via dense sulfate groups
Cellular Permeability Excellent GoodPoorSize-exclusion limits transmembrane diffusion

Experimental Workflows & Protocols

To ensure scientific integrity, the preparation and evaluation of neocarrabiose must follow self-validating, orthogonal protocols.

Protocol A: Enzymatic Bioconversion & Purification of Neocarrabiose

Causality Check: Chemical hydrolysis (using TFA or HCl) generates toxic byproducts and random chain cleavage. Enzymatic hydrolysis using specific carrageenases (e.g., λ -carrageenase Car3193 or κ -carrageenase OUC-FaKC16A) strictly targets β -1,4 linkages, retaining the anomeric configuration and yielding predictable, specific DPs .

  • Substrate Preparation: Dissolve 1% (w/v) carrageenan polymer in 50 mM sodium phosphate buffer (pH 7.0).

  • Enzymatic Depolymerization: Introduce recombinant carrageenase (e.g., Car3193 at 50 °C) to the substrate. Monitor the reaction via reducing sugar assay (DNS method) until the yield plateaus, ensuring complete conversion to low-DP oligomers.

  • Enzyme Inactivation: Boil the mixture at 100 °C for 10 minutes, followed by centrifugation at 10,000 × g to remove denatured proteins.

  • MPLC-ELSD Purification: Inject the supernatant into a Medium Pressure Liquid Chromatography (MPLC) system coupled with an Evaporative Light Scattering Detector (ELSD).

    • Self-Validation: Because oligosaccharides lack strong UV chromophores, ELSD is mandatory for accurate peak detection and mass balance validation . Collect the distinct fractions corresponding to DP2, DP4, and DP6.

EnzymaticWorkflow Carrageenan Carrageenan Polymer (High MW) Depolymerization Enzymatic Depolymerization (Cleavage of β-1,4 linkages) Carrageenan->Depolymerization Enzyme Specific Carrageenase (e.g., Car3193, OUC-FaKC16A) Enzyme->Depolymerization DP8 Neocarraoctaose (DP8) Depolymerization->DP8 DP6 Neocarrahexaose (DP6) Depolymerization->DP6 DP4 Neocarratetraose (DP4) Depolymerization->DP4 DP2 Neocarrabiose (DP2) Depolymerization->DP2 Purification MPLC-ELSD Purification DP8->Purification DP6->Purification DP4->Purification DP2->Purification

Caption: Enzymatic degradation of carrageenan to specific oligosaccharides.

Protocol B: In Vitro Anti-Inflammatory Validation Assay

Causality Check: To prove that DP2 actively inhibits inflammation rather than merely causing cell death, cell viability (MTT assay) must be run in parallel with cytokine quantification. Furthermore, measuring both upstream markers (NF- κ B) and downstream effectors (Cytokines) creates a self-validating loop.

  • Cell Culture & Seeding: Culture RAW264.7 macrophages in DMEM supplemented with 10% FBS. Seed at 1×105 cells/well in a 96-well plate.

  • LPS Induction & Treatment: Pre-treat cells with varying concentrations of purified neocarrabiose (e.g., 50, 100, 200 μ g/mL) for 2 hours. Subsequently, stimulate with 1 μ g/mL Lipopolysaccharide (LPS) for 24 hours.

    • Control Setup: Include a blank control (no LPS, no DP2) and a positive inflammatory control (LPS only).

  • Downstream Cytokine Quantification: Collect the supernatant. Quantify NO production using the Griess reagent. Quantify TNF- α and IL-6 using commercial ELISA kits.

  • Upstream Mechanistic Validation (Western Blot): Lyse a parallel set of treated cells. Perform nuclear extraction and use Western blotting to probe for nuclear NF- κ B p65 and cytosolic phosphorylated I κ B α . A successful assay will show DP2 restoring cytosolic I κ B α levels while depleting nuclear p65 compared to the LPS-only control.

References

  • Wang, Z., Zhang, A., Chen, L., & Li, J. (2024). "Preparation and anti-inflammation activity of λ -carrageenan oligosaccharides degraded by a novel λ -carrageenase Car3193." International Journal of Biological Macromolecules.[Link]

  • Yao, Z., et al. (2018). "Purification and Characterisation of κ -Carrageenan Oligosaccharides Prepared by κ -Carrageenase from Thalassospira sp. Fjfst-332." Carbohydrate Polymers.[Link]

  • Jiang, X., et al. (2023). "Expanding the application range of the κ -carrageenase OUC-FaKC16A when preparing oligosaccharides from κ -carrageenan and furcellaran." Journal of Oceanology and Limnology.[Link]

  • Li, J., et al. (2022). "Enzymatic Process for the Carrageenolytic Bioconversion of Sulfated Polygalactans into β -Neocarrabiose and 3,6-Anhydro-d-galactose." Journal of Agricultural and Food Chemistry.[Link]

Validation

A Senior Application Scientist's Guide to the Comparative Analysis of Neocarrabiose from Diverse Seaweed Species

Authored by: A Senior Application Scientist For distribution to: Researchers, scientists, and drug development professionals. This guide provides a comprehensive framework for the comparative analysis of neocarrabiose, a...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive framework for the comparative analysis of neocarrabiose, a disaccharide unit of carrageenan, derived from different seaweed species. We will delve into the rationale behind experimental choices, provide detailed protocols, and present a strategy for robust data interpretation, empowering researchers to unlock the potential of this versatile oligosaccharide.

Introduction: The Scientific and Commercial Significance of Neocarrabiose

Neocarrabiose is the fundamental repeating disaccharide unit of carrageenans, a family of linear sulfated polysaccharides extracted from red edible seaweeds[1]. Its structure consists of a 3-linked β-D-galactopyranose and a 4-linked 3,6-anhydro-α-D-galactose. The type of carrageenan (kappa, iota, or lambda) is defined by the number and position of sulfate ester groups on the neocarrabiose unit[1].

The growing interest in neocarrabiose and its derivatives, carrageenan oligosaccharides (COS), stems from their diverse and potent biological activities, including antioxidant, anti-inflammatory, antiviral, and antitumor properties[2][3]. These bioactivities are intricately linked to their structural characteristics, such as molecular weight, degree of sulfation, and the specific seaweed source from which they are derived. Therefore, a comparative analysis of neocarrabiose from different seaweed species is crucial for the targeted development of novel therapeutics and functional foods.

This guide will focus on a comparative study of neocarrabiose derived from three commercially significant seaweed species, each producing a different primary type of carrageenan:

  • Kappaphycus alvarezii : A primary source of kappa-carrageenan.

  • Eucheuma denticulatum : A primary source of iota-carrageenan.

  • Chondrus crispus : Known as Irish Moss, it produces a mixture of kappa and lambda carrageenans[4][5].

By comparing the neocarrabiose obtained from these distinct sources, we can gain valuable insights into how the parent carrageenan structure and seaweed species influence the yield, purity, and ultimately, the bioactivity of the resulting oligosaccharides.

Experimental Workflow: From Seaweed to Characterized Neocarrabiose

The overall experimental workflow for our comparative analysis is depicted below. This multi-step process ensures the rigorous and reproducible isolation and characterization of neocarrabiose from our selected seaweed species.

Neocarrabiose Comparative Analysis Workflow cluster_0 Seaweed Source Selection cluster_1 Extraction & Hydrolysis cluster_2 Purification & Analysis cluster_3 Comparative Data Analysis s1 Kappaphycus alvarezii (kappa-carrageenan) ext Carrageenan Extraction s1->ext s2 Eucheuma denticulatum (iota-carrageenan) s2->ext s3 Chondrus crispus (kappa/lambda-carrageenan) s3->ext hyd Enzymatic Hydrolysis (Carrageenase) ext->hyd pur Purification of Neocarrabiose hyd->pur hplc HPLC Analysis (Yield & Purity) pur->hplc ms Mass Spectrometry (Molecular Weight) pur->ms nmr NMR Spectroscopy (Structural Elucidation) pur->nmr comp Comparative Analysis of Yield, Purity, & Structure hplc->comp ms->comp nmr->comp Analytical_Workflow start Purified Neocarrabiose (from each seaweed species) hplc HPLC Analysis start->hplc ms Mass Spectrometry start->ms nmr NMR Spectroscopy start->nmr yield_purity Yield & Purity Data hplc->yield_purity mw_confirm Molecular Weight Confirmation ms->mw_confirm struct_elucid Structural Elucidation & Subtle Differences nmr->struct_elucid comparison Comparative Data Table yield_purity->comparison mw_confirm->comparison struct_elucid->comparison

Sources

Comparative

A Comparative Guide to the Validation of Neocarrabiose as a Bioactive Food Ingredient

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for the validation of neocarrabiose, a promising bioactive compound derived from carrageenan. It offers an in-...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of neocarrabiose, a promising bioactive compound derived from carrageenan. It offers an in-depth analysis of the experimental methodologies required to substantiate its efficacy and safety, comparing its performance against other established bioactive oligosaccharides. This document is intended to serve as a technical resource, blending established scientific protocols with insights into the rationale behind experimental design.

Introduction: The Promise of Neocarrabiose

Neocarrabiose is a disaccharide unit derived from the enzymatic or mild acid hydrolysis of κ-carrageenan, a sulfated polysaccharide extracted from red seaweeds.[1][2] Unlike its parent macromolecule, carrageenan, which has limitations in solubility and bioavailability, neocarrabiose and other carrageenan oligosaccharides (KCOs) are low molecular weight compounds with improved water solubility and potential for higher absorption efficiency.[3] This has positioned them as subjects of significant interest for their potential health benefits, including antioxidant, anti-inflammatory, antitumor, and prebiotic activities.[4][5]

The validation of any new bioactive ingredient is a rigorous process that requires a multi-tiered approach, from initial chemical characterization to in vitro and in vivo efficacy studies.[6] This guide will walk through this validation pathway, providing detailed protocols and comparative data to aid researchers in their evaluation of neocarrabiose.

Chapter 1: Foundational Validation: Physicochemical Characterization

Before assessing bioactivity, it is imperative to unequivocally identify and characterize the neocarrabiose compound. This ensures the purity of the test substance and the reproducibility of experimental results.[7]

1.1. Rationale for Characterization

The biological activities of oligosaccharides are intrinsically linked to their structural features, including molecular weight, the number and position of sulfate groups, and the types of glycosidic bonds.[3] Therefore, a comprehensive structural analysis is the cornerstone of the validation process.

1.2. Key Analytical Techniques

A suite of analytical methods is employed to build a complete profile of the neocarrabiose sample.[8][9]

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity and quantify the neocarrabiose in a sample.[10]

  • Mass Spectrometry (MS): Provides precise molecular weight determination and can be used to sequence the oligosaccharide, confirming the disaccharide structure of neocarrabiose.[1][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed insight into the three-dimensional structure, including the anomeric configuration and the linkage between the sugar units, which is critical for confirming its identity as neocarrabiose.[4][12]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the functional groups present, such as the characteristic sulfate esters in carrageenan-derived oligosaccharides.[13]

Table 1: Analytical Techniques for Neocarrabiose Characterization

TechniquePurposeKey Information Provided
HPLC Purity assessment and quantificationRetention time, peak area (concentration)
MS Molecular weight and sequence analysisMass-to-charge ratio (m/z), fragmentation pattern
NMR Detailed structural elucidationChemical shifts, coupling constants (connectivity)
FTIR Functional group identificationAbsorption bands corresponding to specific chemical bonds

Chapter 2: In Vitro Validation of Bioactive Properties

In vitro assays provide the first line of evidence for the biological effects of neocarrabiose. These experiments are typically rapid, cost-effective, and allow for the screening of multiple activities and the elucidation of underlying mechanisms.

Workflow for In Vitro Bioactivity Screening

The following diagram illustrates a typical workflow for the in vitro validation of a bioactive ingredient like neocarrabiose.

Figure 1: In Vitro Validation Workflow cluster_0 Preparation & Characterization cluster_1 Bioactivity Assays cluster_2 Mechanism of Action A Neocarrabiose Isolation & Purification B Physicochemical Characterization (HPLC, MS, NMR) A->B C Antioxidant Assays (DPPH, ABTS) B->C D Anti-inflammatory Assays (Cell-based, e.g., RAW 264.7) B->D E Prebiotic Activity (In vitro fermentation) B->E I Data Analysis & Interpretation C->I F Cytokine Profiling (ELISA, qPCR) D->F G Signaling Pathway Analysis (Western Blot) D->G H Microbiota Analysis (16S rRNA sequencing) E->H G->I H->I

Caption: A generalized workflow for the in vitro validation of neocarrabiose.

Antioxidant Activity

Oxidative stress is implicated in numerous chronic diseases. The ability of neocarrabiose to scavenge free radicals is a key indicator of its potential health benefits.[14] Studies have shown that low molecular weight carrageenan oligosaccharides often exhibit greater antioxidant properties than the parent polysaccharide.[15]

Comparative Experimental Protocol: DPPH Radical Scavenging Assay

This protocol compares the antioxidant activity of neocarrabiose to that of ascorbic acid, a well-established antioxidant standard.

  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

    • Prepare stock solutions of neocarrabiose and ascorbic acid (e.g., 1 mg/mL) in deionized water. Create a series of dilutions from these stocks (e.g., 10, 50, 100, 200, 500 µg/mL).

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of each sample dilution.

    • Add 100 µL of the DPPH solution to each well.

    • As a control, mix 100 µL of methanol with 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of scavenging activity using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100

    • Determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) for both neocarrabiose and ascorbic acid.

Expected Outcome: While neocarrabiose is expected to show dose-dependent scavenging activity, its IC50 value will likely be higher than that of ascorbic acid, which is a potent, pure antioxidant. The value of neocarrabiose lies in its potential as a food-grade ingredient with moderate, safe antioxidant properties.

Anti-inflammatory Potential

Chronic inflammation is a key factor in the pathogenesis of many diseases. Carrageenan oligosaccharides have been shown to inhibit the release of inflammatory cytokines.[4]

Cell-Based Assay Protocol: Nitric Oxide (NO) Inhibition in LPS-Stimulated RAW 264.7 Macrophages

This protocol assesses the ability of neocarrabiose to suppress the inflammatory response in immune cells. RAW 264.7 cells are a standard model for studying inflammation.[16]

  • Cell Culture:

    • Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of neocarrabiose (e.g., 10, 50, 100 µg/mL) for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response. Include a control group with no LPS and a group with LPS only.

  • Measurement of Nitric Oxide:

    • After incubation, collect 50 µL of the cell culture supernatant.

    • Measure the nitrite concentration (a stable product of NO) using the Griess reagent system according to the manufacturer's instructions.

  • Cytotoxicity Assay:

    • Concurrently, perform an MTT or similar assay on the remaining cells to ensure that the observed reduction in NO is not due to cell death.

Mechanism of Action: NF-κB Signaling Pathway

The anti-inflammatory effects of many natural compounds are mediated through the inhibition of the NF-κB signaling pathway, which is a central regulator of inflammatory gene expression.[16]

Figure 2: Hypothesized Anti-inflammatory Mechanism cluster_0 cluster_1 LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Neocarrabiose Neocarrabiose Neocarrabiose->Inhibition IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) IKK->NFkB Activates IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Cytokines Inflammatory Response Genes->Cytokines

Caption: Neocarrabiose may inhibit the NF-κB pathway, reducing inflammatory gene expression.

Prebiotic Activity

Prebiotics are non-digestible food ingredients that beneficially affect the host by selectively stimulating the growth and/or activity of one or a limited number of bacteria in the colon.[17] Oligosaccharides are a major class of prebiotics.[18][19]

In Vitro Fermentation Protocol

This protocol evaluates the prebiotic potential of neocarrabiose by assessing its fermentation by human gut microbiota.

  • Fecal Slurry Preparation:

    • Obtain fresh fecal samples from healthy human donors who have not taken antibiotics for at least 3 months.

    • Prepare a 10% (w/v) fecal slurry in an anaerobic phosphate buffer.

  • Fermentation:

    • In an anaerobic chamber, add neocarrabiose (1% w/v) to a basal nutrient medium inoculated with the fecal slurry.

    • Use fructooligosaccharides (FOS) as a positive control and a culture with no added carbohydrate as a negative control.

    • Incubate the cultures at 37°C for 0, 12, 24, and 48 hours.

  • Analysis:

    • Short-Chain Fatty Acids (SCFAs): Analyze the culture supernatant at each time point for SCFAs (acetate, propionate, butyrate) using Gas Chromatography (GC). Increased SCFA production, particularly butyrate, is a hallmark of healthy gut fermentation.[4]

    • Microbiota Composition: Extract bacterial DNA from the fermentation samples and perform 16S rRNA gene sequencing to analyze changes in the microbial community structure. Look for increases in the relative abundance of beneficial genera like Bifidobacterium and Lactobacillus.[4][17]

Chapter 3: Comparative Analysis with Alternative Bioactive Oligosaccharides

To position neocarrabiose in the market, it is crucial to compare its properties with other well-established prebiotic oligosaccharides like Fructooligosaccharides (FOS) and Galactooligosaccharides (GOS).

Figure 3: Comparison of Bioactive Oligosaccharides cluster_Neo Neocarrabiose cluster_FOS FOS cluster_GOS GOS center Bioactive Oligosaccharides Neo_Source Source: Red Seaweed (Carrageenan) FOS_Source Source: Plants (e.g., Chicory Root) GOS_Source Source: Lactose (Dairy) Neo_Structure Structure: Sulfated Galactose Disaccharide Neo_Benefits Benefits: Prebiotic, Anti-inflammatory, Antioxidant FOS_Structure Structure: Fructose Oligomers FOS_Benefits Benefits: Well-established Prebiotic, Mineral Absorption GOS_Structure Structure: Galactose Oligomers GOS_Benefits Benefits: Well-established Prebiotic, Infant Nutrition

Caption: A comparison of neocarrabiose with FOS and GOS.

Table 2: Performance Comparison of Bioactive Oligosaccharides

FeatureNeocarrabioseFructooligosaccharides (FOS)Galactooligosaccharides (GOS)
Source Red Seaweed (Marine)[2]Plants (e.g., chicory, agave)Lactose (Dairy)[19]
Primary Bioactivity Prebiotic, Anti-inflammatory[4]Prebiotic[18]Prebiotic[19]
Bifidogenic Effect Demonstrated in vitro[4][17]Strong, well-documentedStrong, well-documented
SCFA Production Promotes butyrate production[4]Primarily acetate and propionatePrimarily acetate and lactate
Additional Benefits Antioxidant, Antitumor potential[4]May enhance calcium absorptionUsed in infant formula
Regulatory Status Varies by region; Carrageenan is FDA-approved as a food additive[3]Generally Recognized as Safe (GRAS)Generally Recognized as Safe (GRAS)

Chapter 4: In Vivo Validation and Safety Considerations

Positive in vitro results must be confirmed in living organisms to account for complex physiological processes like digestion, metabolism, and immune response.

4.1. Animal Models

Animal studies are a critical step to bridge the gap between in vitro data and human clinical trials.[6]

  • Inflammatory Bowel Disease (IBD) Model: A dextran sulfate sodium (DSS)-induced colitis model in mice is commonly used to evaluate anti-inflammatory effects in the gut.[4] Studies have shown that carrageenan oligosaccharides can alleviate symptoms of colitis, reduce inflammatory markers like TNF-α and IL-6, and modulate the gut microbiota in this model.[4]

  • Safety and Toxicology: Acute and sub-chronic toxicity studies in rodents are necessary to establish a safe dosage range and identify any potential adverse effects.[6]

4.2. Human Clinical Trials

The ultimate validation for a bioactive food ingredient is a well-designed, randomized, double-blind, placebo-controlled clinical trial.[6] While trials specifically on neocarrabiose are limited, studies on carrageenan-elimination diets for patients with ulcerative colitis suggest a potential link between carrageenan consumption and gut inflammation, highlighting the need for further research on its oligosaccharide derivatives.[20][21]

Conclusion

The validation of neocarrabiose as a bioactive food ingredient is a scientifically rigorous process that builds a case from its fundamental chemical identity to its effects in complex biological systems. The available evidence suggests that neocarrabiose holds significant promise, particularly for its prebiotic and anti-inflammatory properties. Its performance, especially its ability to promote the production of beneficial SCFAs like butyrate and its potential to modulate inflammatory pathways, makes it a compelling candidate for functional food and nutraceutical development.

However, a direct comparison with established prebiotics like FOS and GOS reveals that more extensive in vivo and clinical research is required to fully substantiate its health benefits and establish its efficacy in humans. Future research should focus on well-controlled clinical trials to determine optimal dosages, confirm safety, and directly compare its prebiotic and anti-inflammatory effects against existing market alternatives. This comprehensive validation approach is essential for gaining regulatory approval and building the trust of both consumers and the scientific community.

References

  • κ-Selenocarrageenan Oligosaccharides Prepared by Deep-Sea Enzyme Alleviate Inflammatory Responses and Modulate Gut Microbiota in Ulcerative Colitis Mice. (2023).
  • Carrageenan oligosaccharides: A comprehensive review of preparation, isolation, purification, structure, biological activities and applications. (n.d.).
  • Carrageenan oligosaccharides and associated carrageenan-degrading bacteria induce intestinal inflammation in germ-free mice. (n.d.).
  • Prebiotic effects of neoagaro-oligosaccharides prepared by enzymatic hydrolysis of agarose. (n.d.).
  • Structural characterization and antioxidant activities of κ-carrageenan oligosaccharides degraded by different methods. (n.d.).
  • In vitro and in vivo efficacy of sulfo-carrabiose, a sugar-based cosmetic ingredient with anti-cellulite properties. (2011). PubMed.
  • Characterization of a Novel α-Neoagarobiose Hydrolase Capable of Preparation of Medium- and Long-Chain Agarooligosaccharides. (2020).
  • The Anti-Inflammatory Effect of Carrageenan/Echinochrom Complex at Experimental Endotoxemia. (2022). MDPI.
  • Carrageenan: Drug Delivery Systems and Other Biomedical Applications. (2020).
  • Artificial Intelligence in Functional Food Ingredient Discovery and Characterisation: A Focus on Bioactive Plant and Food Peptides. (n.d.).
  • Advances in oligosaccharides production from brown seaweeds: extraction, characterization, antimetabolic syndrome, and other potential applications. (2023).
  • In vitro fermentation of κ-carrageenan oligosaccharides by human gut microbiota and its inflammatory effect on HT29 cells. (n.d.).
  • Sequence Determination of Sulfated Carrageenan-Derived Oligosaccharides by High-Sensitivity Negative-Ion Electrospray Tandem Mass Spectrometry. (2006).
  • Enzymatic Process for the Carrageenolytic Bioconversion of Sulfated Polygalactans into β-Neocarrabiose and 3,6-Anhydro-d-galactose. (2022).
  • (PDF) Comprehensive review of carrageenan's multifaceted role in health and food systems. (2025).
  • Immunomodulation and antitumor activity of κ-carrageenan oligosaccharides. (n.d.).
  • PRODUCTION, PROPERTIES AND USES OF CARRAGEENAN. (n.d.).
  • Analytical Approaches for Characterization of Bioactives in Plant-based N
  • Effects of Carrageenan-Elimination Diet on Ulcerative Colitis Disease Activity. (n.d.). ClinicalTrials.gov.
  • Characterization and antioxidant properties of alcoholic extracts from gamma irradiated κ-carrageenan. (2025).
  • In vitro and in vivo investigation for biological activities of neoagarooligosaccharides prepared by hydrolyzing agar with β-agarase. (n.d.).
  • Evaluating the Prebiotic Properties of Agar Oligosaccharides Obtained from the Red Alga Gracilaria fisheri via Enzym
  • Carrageenan: structure, properties and applications with special emphasis on food science. (2025).
  • Identification and Characterization of a New Thermophilic κ-Carrageenan Sulfatase. (2025).
  • Carrageenan may damage gut lining, promote inflamm
  • Bacterial Enzyme Could Aid Prebiotic and Therapeutic Research. (2025). Technology Networks.
  • Development of κ-Carrageenan Films Reinforced with Magnesium Oxide Nanoparticles for the Potential Treatment of Chronic Wounds: In Vitro and In Vivo Insights. (2025). MDPI.
  • Biochemical Characterization of a Carrageenase, Car1383, Derived From Associated Bacteria of Antarctic Macroalgae. (2022).
  • Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL). (2022). MDPI.
  • Evaluation of Prebiotic Potential of Three Marine Algae Oligosaccharides
  • Advanced Extraction Techniques and Physicochemical Properties of Carrageenan from a Novel Kappaphycus alvarezii Cultivar. (2024). MDPI.
  • Bioactive Compounds of Plant‐Based Food: Extraction, Isolation, Identification, Characteristics, and Emerging Applications. (n.d.).
  • The need for Scientific Validation of Ingredients for developing a new Food Product. (2025).
  • Food Authenticity and Profiling. (n.d.). Thermo Fisher Scientific - US.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Neocarrabiose
Reactant of Route 2
Neocarrabiose
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